molecular formula C8H8ClNO B2607966 3-Chloro-2-methylbenzamide CAS No. 205178-79-6

3-Chloro-2-methylbenzamide

Cat. No.: B2607966
CAS No.: 205178-79-6
M. Wt: 169.61
InChI Key: LBGDADHDWVIRII-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGDADHDWVIRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of the physical and chemical properties of 3-Chloro-2-methylbenzamide. Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with practical insights into its synthesis, characterization, and potential applications. By providing a detailed analysis of its molecular structure, spectroscopic signatures, and reactivity, this guide aims to serve as an essential resource for the effective utilization of this compound in a laboratory and industrial setting. All information is supported by authoritative sources to ensure scientific accuracy and reliability.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methyl group ortho and meta to the amide functionality, respectively, imparts distinct electronic and steric properties. These characteristics make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its fundamental properties is crucial for chemists to effectively incorporate it into synthetic pathways and to predict the properties of its derivatives.

Physicochemical and Molecular Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and application.

Core Molecular Data
PropertyValueCitation
Molecular Formula C8H8ClNO[1]
Molecular Weight 169.61 g/mol [1]
CAS Number 205178-79-6[1][2]
IUPAC Name This compound
Canonical SMILES CC1=C(C(=CC=C1)Cl)C(=O)N
InChI Key LBGDADHDWVIRII-UHFFFAOYSA-N
Physical Properties
PropertyValueNotes and InsightsCitation
Melting Point 167 °CA relatively high melting point for a molecule of this size suggests a stable crystalline lattice structure. This is an experimentally determined value and a key indicator of purity.[1]
Boiling Point Not experimentally determined. Predicted for a related isomer, 3-chloro-N-methylbenzamide, to be in the range of 331.1±42.0 °C.The actual boiling point is expected to be high due to the presence of the polar amide group, which can participate in intermolecular hydrogen bonding.[3]
Appearance Likely a white to off-white crystalline solid.Based on the common appearance of similar aromatic amides.
Solubility Expected to have low solubility in water and good solubility in polar organic solvents such as alcohols, acetone, and DMSO.The amide group provides some polarity, but the aromatic ring and chlorine atom contribute to its lipophilic character.

Synthesis and Reactivity

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, a common and well-established transformation in organic chemistry.

Synthetic Workflow

The most direct synthetic route involves the conversion of 3-chloro-2-methylbenzoic acid to the amide. This is a two-step process involving the activation of the carboxylic acid, followed by amination.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloro-2-methylbenzoic acid.

Materials:

  • 3-Chloro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid: In a fume hood, to a solution of 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

  • Amination: In a separate flask, cool an excess of aqueous ammonia in an ice bath.

  • Slowly add the solution of the crude 3-chloro-2-methylbenzoyl chloride to the cold aqueous ammonia with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups:

  • Amide: The amide functionality is relatively stable but can undergo hydrolysis to the parent carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to the corresponding nitrile or reduced to an amine.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (chloro: ortho, para-directing and deactivating; methyl: ortho, para-directing and activating; amide: meta-directing and deactivating) will influence the position of substitution.

  • Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm. The amide protons will likely appear as two broad singlets (due to restricted rotation around the C-N bond) in the range of 5.5-8.5 ppm, and their signals will disappear upon D₂O exchange. The methyl protons will appear as a singlet around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be the most upfield signal, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100N-H stretchPrimary Amide
3100-3000C-H stretchAromatic
3000-2850C-H stretchMethyl
1680-1640C=O stretch (Amide I)Amide
1620-1580N-H bend (Amide II)Amide
1600-1450C=C stretchAromatic Ring
800-600C-Cl stretchAryl Halide
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak.[4][5] The molecular ion peak is expected at m/z 169.

Applications in Drug Discovery

Benzamide-containing compounds are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their structural rigidity. This compound can serve as a starting material or a key intermediate in the synthesis of biologically active molecules. The chlorine and methyl substituents can be strategically utilized to modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The related compound, 3-chloro-2-methylbenzonitrile, is classified as an irritant.[1]

Conclusion

This compound is a valuable chemical intermediate with a unique substitution pattern that offers significant potential in synthetic chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations. By leveraging this information, researchers and drug development professionals can more effectively and safely utilize this compound in their research and development endeavors.

References

3-Chloro-2-methylbenzamide CAS 205178-79-6 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3-Chloro-2-methylbenzamide (CAS 205178-79-6)

Authored by a Senior Application Scientist

Introduction: The Role of Rigorous Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting standards of quality, safety, and efficacy. Pharmaceutical intermediates, such as this compound, are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[] While not APIs themselves, the purity, stability, and structural integrity of these intermediates are paramount; any impurities or inconsistencies can propagate through the synthetic pathway, potentially compromising the final drug product's safety and performance.[2]

This guide provides a comprehensive framework for the characterization of this compound, a substituted benzamide that holds potential as a precursor in medicinal chemistry.[3][4] We will move beyond a simple listing of techniques, instead focusing on the underlying scientific rationale for each experimental choice. This document is designed for researchers, quality control analysts, and process chemists who require a robust, self-validating system for confirming the identity, purity, and stability of this critical intermediate.[5][6]

Synthesis and Physicochemical Profile

A logical and common synthetic route to this compound proceeds from its corresponding carboxylic acid, 3-Chloro-2-methylbenzoic acid (CAS 7499-08-3).[7] The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by amination.

Proposed Synthetic Workflow

Precursor 3-Chloro-2-methylbenzoic acid Activated Acyl Chloride Intermediate Precursor->Activated SOCl₂ or (COCl)₂ Product This compound Activated->Product NH₄OH or NH₃ Purification Recrystallization Product->Purification e.g., Ethanol/Water Final Pure Product (>98%) Purification->Final

Caption: Proposed synthesis and purification workflow for this compound.

Physicochemical Data Summary

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of material identity and purity.

PropertyValueSource
CAS Number 205178-79-6[8][9]
Molecular Formula C₈H₈ClNO[8][10]
Molecular Weight 169.61 g/mol [8][10]
Appearance White to off-white solid/powder[9][11]
Melting Point 167°C[8]
Purity (Typical) >95%[9]
Storage Sealed in dry, room temperature conditions[9][12]
IUPAC Name This compound[9]

Structural Elucidation: A Spectroscopic Triad

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is essential to create a comprehensive and self-validating structural profile.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[14] For this molecule, both ¹H and ¹³C NMR are required.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the benzamide, and importantly, it allows for the observation of the exchangeable amide protons (-NH₂), which would be lost in solvents like D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is the universal standard, defined as 0.0 ppm, for calibrating chemical shifts.[15]

Step-by-Step Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Shimming: Place the sample in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C nucleus has low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS. Integrate the ¹H NMR signals.

Expected Spectral Data:

¹H NMR (Predicted, DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
~7.8 - 7.6Multiplet3H, Aromatic protons (H4, H5, H6). Their exact shifts and coupling are influenced by the electron-withdrawing effects of the chloro and amide groups.
~7.5 & ~7.3Broad Singlets2H, Amide (-CONH ) protons. They appear as two separate signals due to restricted rotation around the C-N bond and are broadened by quadrupole effects and exchange.
~2.3Singlet3H, Methyl (-CH₃) protons. Appears as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR (Predicted, DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment & Rationale
~168C=O (Amide Carbonyl). Typically found in this downfield region.
~140 - 1256C, Aromatic carbons (C1-C6). The specific shifts depend on the electronic environment created by the substituents. Carbons attached to electronegative atoms (Cl, N) will be shifted accordingly.
~18-CH₃ (Methyl Carbon). Found in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within the molecule.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Analysis: Label the significant peaks in the spectrum (in cm⁻¹).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group & Rationale
3400 - 3100N-H StretchPrimary Amide (-NH₂). Often appears as two distinct bands (symmetric and asymmetric stretching).
~3050C-H Stretch (Aromatic)Aromatic Ring. Characteristic C-H vibrations on the benzene ring.
~1660C=O Stretch (Amide I)Amide Carbonyl. A very strong and sharp absorption, characteristic of the amide functional group.
~1600, ~1475C=C StretchAromatic Ring. Skeletal vibrations of the benzene ring.
~800 - 700C-Cl StretchAryl Halide. The position can vary but is expected in this fingerprint region.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a molecular fingerprint.

Rationale for Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a robust technique for relatively small, thermally stable molecules and provides rich, reproducible fragmentation patterns.

  • Key Observation: The presence of a chlorine atom is definitively confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: (M)⁺ and (M+2)⁺, with a corresponding intensity ratio of 3:1.[16][17]

Step-by-Step Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol (~1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet.

  • Separation: The compound will travel through the GC column (a standard non-polar column like a DB-5 is suitable) and elute as a single peak, confirming its purity under these conditions.

  • Ionization & Detection: As the compound elutes from the GC, it enters the mass spectrometer, where it is ionized (EI at 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peaks and major fragment ions.

Expected Mass Spectrum Data:

m/z ValueIon IdentityRationale for Formation
169 / 171 [M]⁺ / [M+2]⁺ Molecular Ion Peak. The presence of both peaks in a ~3:1 ratio is definitive proof of one chlorine atom.
153 / 155[M - NH₂]⁺Loss of the amino group (16 Da).
141 / 143[M - CO]⁺ or [C₇H₆Cl]⁺Potential loss of carbon monoxide or a more complex rearrangement.
126[M - CONH₂ - H]⁺Loss of the entire primary amide group (44 Da) followed by loss of a hydrogen atom.
111[C₇H₅Cl]⁺Benzoyl cation fragment containing chlorine.

Purity Assessment: The Chromatographic Standard

For any pharmaceutical intermediate, purity is not optional. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying purity and detecting trace-level impurities.[][18]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds like this one.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. A gradient elution (where the organic solvent percentage increases over time) is often necessary to elute any late-arising, more non-polar impurities.

  • Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 220-254 nm.[19]

Step-by-Step Protocol: HPLC Purity Method

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.

  • Sample Preparation: Accurately prepare a sample solution of this compound in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 230 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Gradient Elution: Run a linear gradient, for example: 0-20 min, 30% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical Characterization Workflow

cluster_0 Identity Confirmation cluster_1 Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C) Report Certificate of Analysis (Identity & Purity Confirmed) NMR->Report MS Mass Spectrometry (MW & Isotope Pattern) MS->Report IR IR Spectroscopy (Functional Groups) IR->Report HPLC RP-HPLC (% Area Purity) HPLC->Report TLC TLC (Reaction Monitoring) Sample Sample Received: This compound Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->TLC

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive elucidation of the molecular structure of 3-Chloro-2-methylbenzamide, a key chemical intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. By integrating data from fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a detailed structural analysis. Each analytical section is accompanied by a discussion of the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization. The guide includes detailed experimental protocols, data interpretation, and visual representations to offer a complete and self-validating understanding of the compound's molecular architecture.

Introduction: Unveiling the Structure of a Versatile Benzamide

This compound (C₈H₈ClNO) is a substituted aromatic amide with significant potential in organic synthesis. The precise arrangement of its constituent atoms—the chloro and methyl groups on the benzene ring and the amide functionality—governs its reactivity, physical properties, and potential biological activity. Accurate structural elucidation is paramount for its effective utilization in research and development. This guide provides a foundational understanding of its structure through the synergistic application of modern analytical techniques.

Molecular Properties Summary

PropertyValueSource
Molecular Formula C₈H₈ClNO-
Molecular Weight 169.61 g/mol -
CAS Number 205178-79-6[1]
Melting Point 167°C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet3HAromatic Protons (H-4, H-5, H-6)
~6.0 (broad)Singlet2HAmide Protons (-NH₂)
~2.4Singlet3HMethyl Protons (-CH₃)

Interpretation and Causality:

The aromatic region of the spectrum is expected to show a complex multiplet pattern for the three adjacent protons on the benzene ring. The electron-withdrawing nature of the chloro and amide groups, along with the electron-donating methyl group, influences the chemical shifts of these protons. The amide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The methyl protons are expected to be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~170Carbonyl Carbon (C=O)
~138Aromatic Carbon (C-2)
~135Aromatic Carbon (C-1)
~132Aromatic Carbon (C-3)
~130Aromatic Carbon (C-5)
~128Aromatic Carbon (C-6)
~125Aromatic Carbon (C-4)
~17Methyl Carbon (-CH₃)

Interpretation and Causality:

The carbonyl carbon of the amide group is significantly deshielded and appears at the lowest field (~170 ppm). The aromatic carbons exhibit distinct chemical shifts based on their substitution. The carbon bearing the chloro group (C-3) and the carbon bearing the methyl group (C-2) will have their chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. The methyl carbon appears at a high field (~17 ppm), which is characteristic of an sp³ hybridized carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube and carefully wipe the outside.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (1H, 13C) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3180 (two bands)N-H StretchPrimary Amide (-NH₂)
~3050C-H StretchAromatic
~2950C-H StretchMethyl (-CH₃)
~1660C=O Stretch (Amide I)Amide
~1600N-H Bend (Amide II)Amide
1600, 1475C=C StretchAromatic Ring
~780C-Cl StretchAryl Halide

Interpretation and Causality:

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amide, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. The strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is also expected. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the C-Cl stretch appears in the fingerprint region.

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation: Place a small amount of this compound in a clean vial.[5]

  • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[5]

  • Using a pipette, apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of the clean salt plate).

  • Acquire the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization)

m/zIonInterpretation
169/171[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
152/154[M - NH₂]⁺Loss of the amino group
139/141[M - CO]⁺Loss of carbon monoxide from the acylium ion
111[C₇H₆Cl]⁺Chlorotropylium or related ion
77[C₆H₅]⁺Phenyl cation

Interpretation and Causality:

The molecular ion peak is expected to appear as a pair of peaks at m/z 169 and 171, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom. A common fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion.[6] Subsequent loss of carbon monoxide from this acylium ion is also a probable fragmentation. The presence of other fragments provides further clues to the structure of the aromatic ring and its substituents.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7][8]

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

MS_Workflow cluster_process Mass Spectrometry Process intro Sample Introduction ionize Electron Ionization intro->ionize fragment Fragmentation ionize->fragment analyze Mass Analysis fragment->analyze detect Detection analyze->detect spectrum Mass Spectrum (m/z vs. Abundance) detect->spectrum

Caption: The process of obtaining a mass spectrum via electron ionization.

Conclusion: A Cohesive Molecular Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and self-validating structural elucidation of this compound. NMR spectroscopy maps the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. This multi-faceted analytical approach ensures a high degree of confidence in the assigned structure, providing a solid foundation for its application in further research and development.

References

Spectroscopic Characterization of 3-Chloro-2-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the scientific rationale behind the spectral interpretations and the experimental methodologies.

The structural elucidation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy reveal the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the fragmentation patterns, further confirming the structure.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecular structure of this compound and the influence of its substituents on the spectroscopic signatures. The molecule consists of a benzene ring substituted with a chloro group at position 3, a methyl group at position 2, and a primary amide group at position 1.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.4 - 7.2m3HAr-H
~ 6.0 - 5.5br s2H-NH₂
~ 2.4s3H-CH₃
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Interpretation and Rationale
  • Aromatic Protons (Ar-H): The three aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.2-7.4 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methyl, and amide substituents.[1]

  • Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as a broad singlet between δ 5.5 and 6.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be highly variable depending on the solvent and concentration.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position will appear as a sharp singlet around δ 2.4 ppm. It is a singlet because there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 168C=O
~ 138C-Cl
~ 136C-CH₃
~ 135C-CONH₂
~ 131Ar-CH
~ 128Ar-CH
~ 126Ar-CH
~ 20-CH₃
Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Interpretation and Rationale
  • Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is expected to be the most downfield signal, appearing around δ 168 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing chloro and amide groups, as well as the electron-donating methyl group, will be significantly affected.[2] The quaternary carbons (C-Cl, C-CH₃, C-CONH₂) will appear in the δ 135-138 ppm region, while the protonated aromatic carbons (Ar-CH) will be in the δ 126-131 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing around δ 20 ppm.

Diagram 2: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent Acq_H ¹H NMR Acquisition (zg30, 16-32 scans) Prep->Acq_H Acq_C ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) Prep->Acq_C Proc Fourier Transform Phase & Baseline Correction Referencing Acq_H->Proc Acq_C->Proc Interp Assign Chemical Shifts Analyze Multiplicity Correlate with Structure Proc->Interp

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Medium, BroadN-H stretch (asymmetric and symmetric)
3050 - 3000WeakAr C-H stretch
2950 - 2850WeakC-H stretch (methyl)
~ 1660StrongC=O stretch (Amide I band)
~ 1600MediumN-H bend (Amide II band)
1600, 1475Medium-WeakC=C stretch (aromatic)
~ 800 - 700StrongC-Cl stretch
Experimental Protocol
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Interpretation and Rationale
  • N-H Stretching: Primary amides show two N-H stretching bands corresponding to asymmetric and symmetric stretching. These are typically observed in the 3350-3180 cm⁻¹ region and are often broadened due to hydrogen bonding.

  • C=O Stretching (Amide I): The carbonyl stretch of the amide is a very strong and characteristic absorption, expected around 1660 cm⁻¹.

  • N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bond and is usually found near 1600 cm⁻¹.

  • Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations at around 1600 and 1475 cm⁻¹.

  • C-Cl Stretching: The presence of the chloro substituent is confirmed by a strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For this compound, the molecular weight is 169.61 g/mol .

Predicted Mass Spectrum Data
m/zRelative IntensityAssignment
169/171High[M]⁺ (Molecular ion)
153/155Medium[M - NH₂]⁺
125/127High[M - NH₂ - CO]⁺
90Medium[C₇H₆]⁺
Experimental Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).

Interpretation and Rationale
  • Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 169. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 171 with about one-third the intensity of the m/z 169 peak.[3]

  • Fragmentation Pattern: A common fragmentation pathway for aromatic amides is the loss of the amino group (-NH₂) to form a stable benzoyl cation.[4]

    • [M - NH₂]⁺: Loss of an amino radical (•NH₂) from the molecular ion results in a fragment at m/z 153 (for ³⁵Cl) and 155 (for ³⁷Cl).

    • [M - NH₂ - CO]⁺: Subsequent loss of carbon monoxide (CO) from the benzoyl cation gives a fragment at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).

    • Further fragmentation can lead to the loss of the chlorine atom, resulting in other characteristic fragments.

Diagram 3: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation MolIon [M]⁺ m/z 169/171 Frag1 [M - NH₂]⁺ m/z 153/155 MolIon:e->Frag1:w - •NH₂ Frag2 [M - NH₂ - CO]⁺ m/z 125/127 Frag1:e->Frag2:w - CO

Caption: Key fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and comparison with related structures, offers a reliable reference for researchers. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a foundational resource for the analytical characterization of this compound, facilitating its use in further scientific investigation.

References

A Technical Guide to the Solubility of 3-Chloro-2-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-2-methylbenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical solubility principles, and robust experimental methodologies for solubility determination. In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a predictive framework based on the well-understood behavior of related benzamides and fundamental chemical principles.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs), solubility in various media dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1] this compound, a substituted benzamide, belongs to a class of compounds with diverse biological activities, making an understanding of its solubility profile essential for its potential development.[2] This guide provides a foundational understanding of the factors governing its dissolution in common organic solvents, crucial for processes such as synthesis, purification, crystallization, and formulation.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is the cornerstone for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈ClNO[3]
Molecular Weight 169.61 g/mol [3]
Melting Point 167 °C[3]
Structure
CAS Number 205178-79-6[3]

The structure reveals a benzamide core with two substituents on the aromatic ring: a chloro group at position 3 and a methyl group at position 2. The amide functional group (-CONH₂) is capable of both hydrogen bond donation (via the N-H protons) and acceptance (via the carbonyl oxygen and the nitrogen lone pair).[4] The presence of the electronegative chlorine atom and the nonpolar methyl group introduces electronic and steric complexities that influence intermolecular interactions and, consequently, solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental, albeit qualitative, predictor of solubility. This principle is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process.

The Role of Polarity and Hydrogen Bonding

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. This compound possesses both polar (amide group, chloro group) and nonpolar (aromatic ring, methyl group) regions, giving it a somewhat amphiphilic character.

  • Hydrogen Bonding: The amide group is a potent site for hydrogen bonding.[4] Solvents that are strong hydrogen bond donors and/or acceptors are expected to be effective at solvating this compound.

  • Dipole-Dipole Interactions: The carbonyl group and the carbon-chlorine bond introduce significant dipole moments in the molecule, promoting interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

Predictive Solubility Profile

Based on these principles, a hypothetical solubility profile for this compound in a range of common organic solvents can be proposed. It is important to note that these are predictions and require experimental verification. For context, the solubility of the parent compound, benzamide, is highest in polar protic solvents like methanol and ethanol.[5] The substituents on this compound will modulate this behavior.

Table 2: Predicted Solubility of this compound in Selected Organic Solvents

SolventPolarityHydrogen Bonding CapabilityPredicted SolubilityRationale
Methanol Polar ProticDonor & AcceptorHighThe hydroxyl group can effectively hydrogen bond with the amide functionality of the solute.
Ethanol Polar ProticDonor & AcceptorHighSimilar to methanol, ethanol is an excellent hydrogen bonding partner for the amide group.
Acetone Polar AproticAcceptorModerate to HighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the N-H protons of the amide.
Ethyl Acetate Moderately PolarAcceptorModerateThe ester functionality provides hydrogen bond accepting capabilities, but its larger nonpolar region may slightly reduce solubility compared to acetone.
Dichloromethane Polar AproticWeak AcceptorModerateIts polarity allows for dipole-dipole interactions, but the lack of strong hydrogen bonding may limit solubility.
Toluene NonpolarNoneLowThe primary interactions would be van der Waals forces between the aromatic rings of the solute and solvent, which are generally weaker than the solute-solute interactions in the crystal lattice.
Hexane NonpolarNoneVery LowAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar amide and chloro groups of the molecule.

Experimental Determination of Solubility

To obtain accurate quantitative data, a robust experimental methodology is essential. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Shake-Flask Method Protocol
  • Preparation of Saturated Solutions: Add an excess of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed or solvent-rinsed syringe. To prevent precipitation, immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Analytical Method: HPLC-UV

HPLC is a precise and widely used technique for quantifying the concentration of solutes in solution.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time for this compound.

  • Detection: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations by interpolating their peak areas from the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Visualizing the Process

Diagrams can aid in conceptualizing the workflow and the underlying principles of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Shake-Flask D Centrifuge/Filter to separate solid C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate Solubility F->G G Solute This compound Solvent_P Polar Solvent (e.g., Methanol) Solute->Solvent_P Strong Interactions (H-Bonding, Dipole-Dipole) --> High Solubility Solvent_NP Nonpolar Solvent (e.g., Hexane) Solute->Solvent_NP Weak Interactions (van der Waals) --> Low Solubility

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and theoretical crystal structure analysis of 3-Chloro-2-methylbenzamide. While a definitive experimental crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related benzamide derivatives to construct a predictive model of its solid-state architecture. The guide details a robust synthetic protocol, outlines the principles of single-crystal X-ray diffraction, and presents a thorough analysis of the anticipated molecular geometry, intermolecular interactions, and crystal packing. This work aims to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the structural characteristics of halogenated benzamides and a practical framework for their crystallographic investigation.

Introduction: The Significance of Benzamide Scaffolds in Modern Research

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and versatile applications. Their rigid, planar structure, coupled with the hydrogen bonding capabilities of the amide functional group, allows for specific and high-affinity interactions with biological targets. The introduction of substituents, such as halogens and alkyl groups, onto the phenyl ring provides a powerful tool for modulating the physicochemical properties, bioactivity, and solid-state packing of these molecules.

This compound, with its characteristic substitution pattern, is a compound of significant interest. The presence of a chlorine atom can enhance membrane permeability and introduce halogen bonding capabilities, while the methyl group can influence conformational preferences and steric interactions. A thorough understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel crystalline materials. This guide provides a detailed protocol for its synthesis and a comprehensive, data-driven analysis of its probable crystal structure.

Synthesis and Crystallization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available 3-chloro-2-methylbenzoic acid. The following protocol is a well-established and reliable method for the preparation of primary amides from carboxylic acids.

Experimental Protocol: Synthesis of this compound
  • Acid Chloride Formation:

    • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-2-methylbenzoic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 3-chloro-2-methylbenzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (NH₄OH) to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude this compound.

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

  • Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or acetone, with gentle heating.

  • Allow the solution to cool to room temperature undisturbed.

  • Cover the vessel with a perforated film to allow for slow evaporation of the solvent over several days.

  • Colorless, rod-like crystals are expected to form.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal lattice.[1] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal structure.[1]

The fundamental workflow for single-crystal X-ray diffraction is depicted below:

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Structure Solution B->C Diffraction Pattern D Structure Refinement C->D Initial Model E Data Analysis & Visualization D->E Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Predictive Crystal Structure Analysis of this compound

In the absence of experimental data for this compound, a predictive analysis based on the crystal structures of closely related analogs, such as 3-Chloro-N-(2-methylphenyl)benzamide[2] and other substituted benzamides, can provide valuable insights into its likely solid-state conformation and packing.

Molecular Geometry

The molecular structure of this compound is expected to exhibit near-planarity in the benzamide core. The amide group (–CONH₂) will likely be slightly twisted with respect to the phenyl ring to alleviate steric strain imposed by the ortho-methyl group.

The key intramolecular geometric parameters are anticipated as follows:

ParameterPredicted ValueRationale
C-Cl Bond Length~1.74 ÅTypical for an aromatic C-Cl bond.
C-N Bond Length~1.33 ÅCharacteristic of an amide C-N bond with partial double bond character.
C=O Bond Length~1.24 ÅTypical for a carbonyl double bond in an amide.
Dihedral Angle (Phenyl Ring - Amide Plane)10-20°A slight twist is expected due to the ortho-methyl group.
Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds involving the amide functional group. The primary interaction is expected to be the formation of centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in the crystal structures of primary amides.

packing Figure 2: Predicted Hydrogen Bonding Motif cluster_0 Molecule A cluster_1 Molecule B A_N N-H B_O O=C A_N->B_O N-H···O A_O C=O B_N H-N B_N->A_O N-H···O

References

Methodological & Application

Introduction: Strategic Importance and Synthetic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the high-yield synthesis of 3-Chloro-2-methylbenzamide, a critical intermediate for pharmaceutical and agrochemical compounds. This document provides validated, step-by-step protocols, explains the chemical principles behind the synthesis, and offers practical troubleshooting advice for researchers.

This compound is a key chemical building block, most notably serving as a precursor in the industrial synthesis of Chlorantraniliprole.[1][2] Chlorantraniliprole is a widely utilized insecticide from the anthranilic diamide class, valued for its efficacy and novel mode of action targeting insect ryanodine receptors. The efficiency of the entire Chlorantraniliprole synthesis is heavily dependent on the high-yield and high-purity production of its initial intermediates, making the synthesis of this compound a critical process.

This guide details a robust and scalable two-stage synthetic route starting from 2-methyl-3-nitrobenzoic acid. This pathway is selected for its reliability and utilization of well-established, high-yielding chemical transformations. The overall strategy involves:

  • Conversion of a Nitro Group to a Chloro Group: Utilizing the classic Sandmeyer reaction, the nitro group of the starting material is first reduced to an amine, which is then converted into a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[3][4]

  • Amidation of a Carboxylic Acid: The resulting 3-chloro-2-methylbenzoic acid is converted into its more reactive acyl chloride derivative, which then readily undergoes amidation to furnish the final product, this compound.

Synthesis Overview cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Amidation A 2-Methyl-3-nitrobenzoic acid B 3-Amino-2-methylbenzoic acid A->B Reduction (Fe/HCl) C Aryl Diazonium Salt B->C Diazotization (NaNO2, HCl) D 3-Chloro-2-methylbenzoic acid C->D Chloro-desubstitution (CuCl) E 3-Chloro-2-methylbenzoyl chloride D->E Chlorination (SOCl2) F This compound E->F Amidation (NH3·H2O)

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-2-methylbenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halide via a diazonium salt intermediate.[5][6] The mechanism proceeds through a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then loses dinitrogen gas to form an aryl radical. This radical abstracts a chlorine atom from the resulting copper(II) species to form the final product and regenerate the copper(I) catalyst.[3][6]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPurity/Grade
2-Methyl-3-nitrobenzoic acid181.1536.2 g0.2 mol>98%
Iron Powder (Fe)55.8567.0 g1.2 mol<100 mesh
Hydrochloric Acid (HCl)36.46~100 mL-37% (conc.)
Sodium Nitrite (NaNO₂)69.0015.2 g0.22 mol>99%
Copper(I) Chloride (CuCl)98.994.0 g0.04 mol>97%
Ethyl Acetate88.11400 mL-ACS Grade
Anhydrous Sodium Sulfate142.0420 g-ACS Grade

Step-by-Step Protocol

  • Reduction of Nitro Group:

    • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-methyl-3-nitrobenzoic acid (36.2 g, 0.2 mol) and 200 mL of deionized water.

    • Heat the suspension to 85°C with vigorous stirring.

    • Add the iron powder (67.0 g, 1.2 mol) in small portions over 30 minutes to control the initial exotherm.

    • Using the dropping funnel, add concentrated hydrochloric acid (~100 mL) dropwise over 1.5 hours, maintaining a steady reflux (approx. 95-100°C).

    • After the addition is complete, maintain the reaction at reflux for an additional 4 hours to ensure complete reduction.

    • Hot-filter the reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the filter cake with 100 mL of hot water. The combined filtrate contains the crude 3-amino-2-methylbenzoic acid hydrochloride.

  • Diazotization:

    • Cool the filtrate to 0°C in an ice-salt bath with vigorous stirring. The crude amino acid hydrochloride may precipitate.

    • In a separate beaker, dissolve sodium nitrite (15.2 g, 0.22 mol) in 40 mL of water and cool the solution to 0°C.

    • Slowly add the cold sodium nitrite solution to the reaction flask dropwise, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Critical Step: Diazonium salts can be explosive if allowed to warm.

    • Stir the resulting mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction & Work-up:

    • In a separate 1 L beaker, dissolve copper(I) chloride (4.0 g, 0.04 mol) in 40 mL of concentrated hydrochloric acid.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. A vigorous evolution of nitrogen gas will occur.

    • After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 2 hours.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash with 100 mL of cold water.

    • Dissolve the crude solid in 300 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a toluene/hexanes mixture to yield 3-chloro-2-methylbenzoic acid as a white solid.

  • Expected Yield: 75-85%

Stage 2: Amidation of 3-Chloro-2-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more electrophilic species, such as an acyl chloride.[7] Thionyl chloride is an excellent reagent for this purpose as the byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. The subsequent reaction with ammonia provides the desired amide.

Figure 2. Two-step conversion of the carboxylic acid to the final amide product.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPurity/Grade
3-Chloro-2-methylbenzoic acid170.5925.6 g0.15 mol>98%
Thionyl Chloride (SOCl₂)118.9721.4 g (13.1 mL)0.18 mol>99%
Toluene92.14150 mL-Anhydrous
N,N-Dimethylformamide (DMF)73.090.5 mL-Catalyst
Ammonia Solution (NH₃·H₂O)35.0550 mL-28-30%

Step-by-Step Protocol

  • Acyl Chloride Formation:

    • To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet bubbler, add 3-chloro-2-methylbenzoic acid (25.6 g, 0.15 mol) and 150 mL of anhydrous toluene.

    • Add DMF (0.5 mL) to catalyze the reaction.

    • Slowly add thionyl chloride (13.1 mL, 0.18 mol) at room temperature.

    • Heat the mixture to 80°C and maintain for 3 hours. The reaction is complete when the evolution of gas (HCl, SO₂) ceases.

    • Cool the mixture to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-2-methylbenzoyl chloride as an oil, which can be used directly in the next step.

  • Amidation & Work-up:

    • In a 1 L beaker, place the concentrated ammonia solution (50 mL) and cool to 0°C in an ice bath with vigorous stirring.

    • Slowly and carefully add the crude acyl chloride from the previous step to the cold ammonia solution via a dropping funnel. Caution: This reaction is highly exothermic. A thick white precipitate will form immediately.

    • Once the addition is complete, continue stirring the slurry in the ice bath for 30 minutes.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake thoroughly with 3 x 100 mL of cold deionized water to remove ammonium chloride salts.

    • Dry the product in a vacuum oven at 60°C overnight.

  • Expected Yield: 92-97%

  • Overall Yield (2 Stages): 69-82%

Product Characterization & Quality Control

To ensure the synthesized product meets the required specifications for subsequent use, the following analytical characterizations are recommended.

TechniqueParameterExpected Result
Melting Point Purity Indicator167-169°C (Sharp melting range)
¹H NMR Structural IdentitySpectrum consistent with the assigned structure (peaks for aromatic, methyl, and amide protons).
¹³C NMR Structural IdentityCorrect number of signals for all unique carbons, including the amide carbonyl (~169 ppm).
Mass Spec (ESI+) Molecular Weightm/z = 170.0 [M+H]⁺, with a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ isotope peaks due to ³⁵Cl/³⁷Cl.
HPLC Purity Assessment>98% purity by peak area analysis.

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid (HCl): Corrosive. Avoid inhaling vapors. Handle in a well-ventilated area or fume hood.

  • Diazonium Salts: Potentially explosive, especially when dry or heated. All diazotization procedures must be conducted at 0-5°C. Never isolate the diazonium salt intermediate.

  • Exothermic Reactions: The amidation of the acyl chloride is highly exothermic. Ensure slow addition and efficient cooling to maintain control of the reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 1. Incomplete reduction of the nitro group.2. Decomposition of the diazonium salt due to elevated temperature.1. Ensure sufficient reaction time and temperature for the iron/HCl reduction.2. Strictly maintain the diazotization temperature between 0-5°C.
Low Yield in Stage 2 1. Incomplete formation of the acyl chloride.2. Hydrolysis of the acyl chloride due to moisture.1. Ensure sufficient reflux time with SOCl₂.2. Use flame-dried glassware and anhydrous solvents for the acyl chloride formation.
Product Impurity 1. Contamination from starting materials.2. Presence of side-products from the Sandmeyer reaction.1. Ensure reactions go to completion.2. Purify the intermediate 3-chloro-2-methylbenzoic acid by recrystallization before proceeding to the amidation step.

References

Application Notes & Protocols: The Strategic Role of Substituted Benzamides in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure

In the landscape of pharmaceutical and agrochemical development, certain molecular scaffolds appear with remarkable frequency due to their favorable physicochemical properties and versatile reactivity. The substituted benzamide moiety is a quintessential example of such a "privileged structure." Its conformational rigidity, ability to participate in hydrogen bonding via the amide N-H and C=O groups, and the synthetic accessibility of its derivatives make it a cornerstone for building complex, biologically active molecules.

This guide focuses on the utility of ortho-methyl and meta-chloro substituted benzamides as key intermediates. While we will reference the specific building block 3-Chloro-2-methylbenzamide (CAS: 205178-79-6), we will use the synthesis of the potent insecticide Chlorantraniliprole as a comprehensive case study. This synthesis employs a more complex, but structurally related, benzamide intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide . The principles, reaction mechanisms, and protocols detailed herein are directly applicable to researchers working with this compound and other similar intermediates in drug discovery and development. Chlorantraniliprole is a highly selective activator of insect ryanodine receptors, which regulate calcium release and are critical for muscle contraction, demonstrating the power of this chemical class to target specific biological pathways.[1]

Part 1: Synthesis of a Key Benzamide Intermediate

The synthesis of the core intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is a multi-step process that showcases classic organic transformations. The causality behind each step is critical for achieving high yield and purity. One effective route begins with 3-methyl-2-nitrobenzoic acid and proceeds through amidation, reduction, and chlorination.[2][3]

Rationale for the Synthetic Strategy:

  • Amidation First: Converting the initial carboxylic acid to a methyl amide protects the acid functionality and installs the required N-methyl group early in the synthesis.

  • Nitro Group Reduction: The nitro group serves as a precursor to the vital 2-amino group. Reduction is typically achieved with reagents like iron powder in an acidic medium, a cost-effective and industrially scalable method.[2]

  • Directed Chlorination: The final chlorination step is directed by the existing activating groups on the aromatic ring. Using a controlled chlorinating agent like sulfonyl chloride allows for selective installation of the chlorine atom at the 5-position.[2]

Experimental Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol is a synthesized representation of common industrial methods.[2][3] Researchers should perform their own optimization.

Step A: Synthesis of 3-Methyl-2-nitro-N-methylbenzamide

  • In a reaction vessel, suspend 3-methyl-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like methanol.

  • Dissolve methylamine (gas or concentrated solution, >2.0 eq) in the alcohol solvent at a controlled temperature (e.g., 0-10 °C).

  • Combine the two solutions and heat the mixture under reflux (e.g., 60-65 °C) for 4-6 hours, monitoring completion by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

Step B: Synthesis of 2-Amino-3-methyl-N-methylbenzamide

  • Charge a flask with the 3-methyl-2-nitro-N-methylbenzamide (1.0 eq) from Step A, water, and an acid such as acetic acid or hydrochloric acid.

  • Add iron powder (~3.0 eq) portion-wise while stirring vigorously. The reaction is exothermic and the temperature should be maintained at 70-75 °C.

  • After the addition is complete, continue heating for 2-3 hours until the starting material is consumed.

  • Cool the mixture, basify with an aqueous base (e.g., NaOH solution) to precipitate iron salts, and filter the mixture.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Step C: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Dissolve the 2-amino-3-methyl-N-methylbenzamide (1.0 eq) from Step B in an inert organic solvent (e.g., dichloromethane).

  • Heat the solution to a moderate temperature (e.g., 55-60 °C).

  • Slowly add sulfonyl chloride (SO₂Cl₂, ~1.2 eq) dropwise. Monitor the reaction progress closely.

  • After the reaction is complete, cool the mixture and carefully quench with a basic aqueous solution (e.g., sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization to achieve high purity.

Visualization of Intermediate Synthesis

G cluster_0 Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide start 3-Methyl-2-nitrobenzoic Acid stepA 3-Methyl-2-nitro-N-methylbenzamide start->stepA Methylamine, Methanol, Reflux stepB 2-Amino-3-methyl-N-methylbenzamide stepA->stepB Fe Powder, Acid, Heat end_product 2-Amino-5-chloro-N,3-dimethylbenzamide stepB->end_product Sulfonyl Chloride, Inert Solvent

Caption: Synthetic workflow for the key benzamide intermediate.

Part 2: Application in Active Ingredient Synthesis via Benzoxazinone Formation

With the key benzamide intermediate in hand, the final active pharmaceutical ingredient (API) or active ingredient can be assembled. The synthesis of Chlorantraniliprole involves an amide coupling reaction. A robust and high-yielding method proceeds through a cyclized benzoxazinone intermediate, which is subsequently ring-opened by methylamine to form the final product.[4][5][6]

Rationale for the Benzoxazinone Strategy:

  • Activation: The reaction between the two key fragments, a carboxylic acid and an aniline, requires activation of the carboxyl group. Methanesulfonyl chloride (MsCl) is an effective and inexpensive activating agent that facilitates the initial acylation and subsequent cyclization to the benzoxazinone in one pot.[6]

  • Stability and Purity: The benzoxazinone intermediate often precipitates from the reaction mixture, allowing for easy isolation and purification.[5] This ensures that the material going into the final step is of high quality, which is crucial for the overall purity of the final product.

  • Controlled Final Step: The isolated benzoxazinone reacts cleanly with methylamine in a nucleophilic acyl substitution/ring-opening reaction. This two-step approach provides greater control and often higher yields compared to a direct amide coupling of the two complex intermediates.[4]

Experimental Protocol 2: Synthesis of Chlorantraniliprole

This protocol is adapted from published patent literature.[5][6]

Step A: Formation of the Benzoxazinone Intermediate

  • In a suitable reaction vessel, charge 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq), and a solvent such as acetonitrile. Note: This protocol uses the benzoic acid precursor to the final benzamide for the initial cyclization.

  • Add a base, such as 3-picoline or another suitable tertiary amine (~2.5-3.0 eq), and stir to dissolve.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride (MsCl, ~1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir until completion (monitor by HPLC).

  • The product, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one, will typically precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

Step B: Ring-Opening to form Chlorantraniliprole

  • Suspend the dried benzoxazinone intermediate (1.0 eq) from Step A in a suitable solvent (e.g., acetonitrile).

  • Add an aqueous solution of methylamine (e.g., 40%, ~1.5-2.0 eq) dropwise while maintaining the temperature between 25-35 °C.

  • Stir the reaction mixture at room temperature until the starting material is fully consumed.

  • The final product, Chlorantraniliprole, will often precipitate. Isolate the crude product by filtration.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Quantitative Data Summary

The yields for these synthetic steps are often high, making this an efficient route for large-scale production.

StepPrecursor(s)ProductReported YieldReference(s)
Intermediate Synthesis Toluene, Nitric Acid, Methylamine, etc.2-amino-5-chloro-N,3-dimethylbenzamide>92%[3]
Final Coupling (via Benzoxazinone) Benzoxazinone Intermediate, MethylamineChlorantraniliprole91.5%[7]

Visualization of API Synthesis

G cluster_1 Synthesis of Chlorantraniliprole intermediate1 Pyrazole Carboxylic Acid benzoxazinone Benzoxazinone Intermediate intermediate1->benzoxazinone intermediate2 Anthranilic Acid (Precursor to Benzamide) intermediate2->benzoxazinone MsCl, Base, Acetonitrile final_api Chlorantraniliprole benzoxazinone->final_api Methylamine, Ring Opening

Caption: Final API synthesis via the benzoxazinone intermediate route.

Conclusion

The strategic use of substituted benzamide intermediates like this compound and its more complex analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, is fundamental to the efficient synthesis of modern, high-value active molecules. The protocols detailed in this guide illustrate how a deep understanding of reaction mechanisms—from nitro reduction and directed chlorination to in-situ activation and cyclization—enables the construction of complex architectures with high yield and purity. By leveraging stable, isolable intermediates like the benzoxazinone, chemists can ensure robust and scalable processes suitable for both laboratory research and industrial production. These methodologies provide a powerful toolkit for any scientist or professional engaged in the development of next-generation pharmaceuticals and other precision chemical agents.

References

Purification of 3-Chloro-2-methylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Chloro-2-methylbenzamide by Silica Gel Column Chromatography

Introduction: The Critical Role of Purification in Synthesis

This compound is a key chemical intermediate utilized in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its precise molecular architecture makes it an ideal building block for creating complex bioactive compounds. However, the synthetic routes leading to this compound often yield a crude product contaminated with unreacted starting materials, by-products, and other impurities. The presence of these contaminants can severely impede subsequent reaction steps and compromise the purity and efficacy of the final active ingredient.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will delve into the causality behind each experimental step, moving beyond a simple recitation of instructions to empower researchers with a deep, mechanistic understanding of the separation process. This guide is designed for chemists, researchers, and drug development professionals seeking a robust and reproducible method to achieve high-purity this compound.

Physicochemical Characteristics of this compound

A thorough understanding of the analyte's physical and chemical properties is fundamental to developing an effective purification strategy. These properties dictate its solubility and interaction with the stationary and mobile phases during chromatography.

PropertyValueReference
CAS Number 205178-79-6[1][2]
Molecular Formula C₈H₈ClNO[1][3][4]
Molecular Weight 169.61 g/mol [1][3][4]
Melting Point 167 °C[1]
Appearance White to off-white solid/powder[5]
Solubility Moderately soluble in organic solvents like ethyl acetate and dichloromethane; Insoluble in water.[6][7]
Hazard Profile Irritant[1][4]

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase column chromatography, a powerful technique that separates compounds based on their polarity.[8] The core principle lies in the differential partitioning of components between a polar stationary phase and a less polar (non-polar) mobile phase.

  • Stationary Phase: We utilize silica gel, a highly polar adsorbent material rich in surface silanol (Si-OH) groups. These groups can form hydrogen bonds and engage in dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. The overall polarity of the eluent is fine-tuned by adjusting the ratio of these two solvents.[9]

During the separation, molecules in the crude mixture are in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.

  • Polar Impurities: Will have a strong affinity for the silica gel, causing them to adsorb more tightly and move down the column slowly.

  • Non-Polar Impurities: Will have a greater affinity for the mobile phase, causing them to travel down the column quickly.

  • This compound: Possessing intermediate polarity due to its amide and chloro-aryl functionalities, will elute at a rate between the highly polar and non-polar impurities, allowing for its isolation.

Workflow for Purification of this compound

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack Prepare Slurry & Pack Column TLC->Pack Informs Starting Eluent Load Dry Load Crude Sample Onto Column Pack->Load Elute Elute with Gradient (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal via Rotary Evaporation Combine->Evaporate Final Obtain Purified Solid Product Evaporate->Final

Caption: Workflow diagram for the purification of this compound.

PART 1: Preliminary Method Development via Thin-Layer Chromatography (TLC)

Causality: Before committing a valuable crude sample to a large-scale column, it is imperative to first determine the optimal mobile phase composition using TLC.[10][11] This small-scale analytical technique rapidly predicts the separation achievable on a column. The goal is to identify a solvent system where the target compound, this compound, exhibits a Retention Factor (Rƒ) of approximately 0.25 to 0.35.[12] This Rƒ range ensures that the compound will migrate through the column at a moderate rate, allowing for effective separation from both faster-moving (less polar) and slower-moving (more polar) impurities.[8]

Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Keep the spot size small and concentrated for best results.

  • Chamber Preparation: Pour a prepared solvent mixture (e.g., start with 30% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, ensuring a uniform solvent front.[13]

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rƒ of ~0.3 for this compound.

    • If Rƒ is too high (> 0.4), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).

    • If Rƒ is too low (< 0.2), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

PART 2: Step-by-Step Protocol for Column Chromatography Purification

Trustworthiness: This protocol is designed as a self-validating system. The preliminary TLC analysis dictates the starting conditions, and the in-process TLC monitoring of fractions confirms the separation's success, ensuring a high-purity final product.

Materials & Reagents
ItemSpecifications
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase Solvents Hexanes (or Heptanes), ACS Grade; Ethyl Acetate, ACS Grade
Crude Sample Synthesized this compound
Glassware Chromatography column (appropriate size for sample), round-bottom flasks, Erlenmeyer flasks, fraction collection tubes
Apparatus Rotary evaporator, TLC plates, developing chamber, UV lamp, clamps, tubing
Personal Protective Equipment Safety glasses, lab coat, nitrile gloves
Step 1: Column Packing (Wet Slurry Method)

Causality: Packing the column with a slurry of silica gel in the mobile phase is critical for creating a homogenous, defect-free stationary phase bed.[14] This "wet packing" method prevents the formation of air bubbles and channels, which would otherwise lead to poor separation efficiency and band broadening.

  • Secure a glass chromatography column vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel with the initial, low-polarity eluent determined by TLC (e.g., 10% ethyl acetate in hexanes). The consistency should be like a thin milkshake, easily pourable but not overly dilute.

  • Using a funnel, pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica gel.

  • Add more slurry until the desired column height is reached (typically a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).

  • Add a protective layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading Method)

Causality: Dry loading is the preferred technique for introducing the sample onto the column.[15] By pre-adsorbing the crude product onto a small amount of silica gel, the initial sample band is kept highly concentrated and horizontal. This minimizes band broadening and significantly improves the resolution of the separation compared to liquid loading, where a strong dissolution solvent can disrupt the top of the column.

  • Dissolve the crude this compound in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the flask.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[14]

  • Carefully transfer this powder onto the top of the sand layer in the packed column, ensuring an even layer.

Step 3: Elution and Fraction Collection

Causality: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is highly effective.[10][15] The process begins with a low-polarity eluent to wash off non-polar impurities. As the polarity is slowly increased (by increasing the % of ethyl acetate), the target compound is mobilized and travels down the column. This gradual increase provides the best resolution between compounds of similar polarity.

  • Carefully add the initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexanes) to the column.

  • Using gentle air pressure or a pump, begin forcing the eluent through the column at a steady rate. A flow rate of about 5 cm of solvent level decrease per minute is a good starting point.[14]

  • Begin collecting the eluent in sequentially numbered test tubes or flasks.

  • As the elution progresses, gradually increase the polarity of the mobile phase as planned (e.g., move to 20% EtOAc, then 30% EtOAc). The specific gradient will depend on the separation observed during TLC development.

Step 4: Monitoring and Product Isolation
  • Periodically, analyze the collected fractions using TLC to determine their composition. Spot the starting crude material, the current fraction, and the previous fraction on the same plate for easy comparison.

  • Identify the fractions that contain the pure this compound (a single spot at the correct Rƒ).

  • Combine all pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • The resulting solid is the purified this compound. Determine its mass to calculate the recovery yield and confirm its purity via analytical techniques such as melting point, NMR, or HPLC.

Safety and Handling Precautions

This compound is classified as an irritant.[1][4] All handling should be performed in a well-ventilated fume hood.[16] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[16] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system. - Column was overloaded. - Sample band was too diffuse.- Re-optimize the eluent polarity using TLC.[12] - Use a larger column or less sample. - Ensure sample is loaded in a minimal volume or use the dry loading method.[15]
Compound Won't Elute from Column - Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Cracked or Channeled Silica Bed - Column was packed improperly. - Column ran dry at some point.- Repack the column carefully using the slurry method. - Always maintain the solvent level above the top of the stationary phase.
Product Elutes Too Quickly (Rƒ too high) - Mobile phase is too polar.- Decrease the percentage of the polar solvent (ethyl acetate) in the mobile phase.

References

Application Notes & Protocols: Leveraging 3-Chloro-2-methylbenzamide in the Synthesis of Advanced Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Modern Crop Protection

The benzamide functional group is a cornerstone in the development of modern insecticides. Its derivatives have given rise to several classes of highly effective and commercially successful active ingredients.[1][2] These compounds often exhibit novel modes of action, providing crucial tools for managing insect resistance to older chemistries.[1][3] Among the various benzamide building blocks, 3-Chloro-2-methylbenzamide and its structural isomers serve as critical starting materials for synthesizing a range of insecticidal molecules.

This guide focuses on the strategic application of this compound and its related precursors in the synthesis of a leading class of insecticides: the anthranilic diamides. These compounds, exemplified by the commercial product chlorantraniliprole, are potent modulators of insect ryanodine receptors, a mechanism that provides excellent selectivity and efficacy against a wide spectrum of chewing pests.[4][5] We will explore the chemical logic behind the synthetic pathways, provide detailed experimental protocols, and discuss the ultimate biological mode of action.

The Starting Material: this compound

Chemical Properties & Handling

This compound is a substituted aromatic amide that serves as a versatile intermediate. Its reactivity is primarily centered around the amide group and potential modifications to the aromatic ring.

PropertyValueSource
CAS Number 205178-79-6[6][7][8][9]
Molecular Formula C₈H₈ClNO[6][8]
Molecular Weight 169.61 g/mol [6][8]
Melting Point 167°C[6]
Appearance Colorless to white solid[10]
Safety & Handling Precautions

As with all chemical reagents, proper handling is paramount. This compound is classified as an irritant.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.[10][11]

Core Application: Synthesis of Anthranilic Diamide Insecticides

The most significant application of this chemical scaffold is in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole. The core strategy involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a substituted anthranilamide. While this compound is not directly the final intermediate, it represents the core structure that is elaborated into the required anthranilamide portion.

The most industrially viable and documented routes often start from precursors like 2-amino-3-methylbenzoic acid to synthesize the key intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide .[5][12] This intermediate is then coupled with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid to yield the final product.[5][13]

Synthetic Workflow Overview

The synthesis can be logically broken down into the formation of the two key fragments followed by their final coupling.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A_start 2-Amino-3-methylbenzoic Acid Precursor A_mid Amidation & Chlorination A_start->A_mid A_final Intermediate 1: 2-amino-5-chloro-N,3- dimethylbenzamide A_mid->A_final C_couple Amide Bond Formation (Coupling Reaction) A_final->C_couple B_start 2,3-Dichloropyridine Precursor B_mid Hydrazino-substitution, Cyclization, Bromination B_start->B_mid B_final Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid B_mid->B_final B_final->C_couple C_final Chlorantraniliprole (Final Product) C_couple->C_final G cluster_0 Normal Muscle Function cluster_1 Action of Diamide Insecticide Nerve Nerve Impulse RyR_Closed Ryanodine Receptor (Closed State) Nerve->RyR_Closed Opens Channel SR Sarcoplasmic Reticulum (High Ca²⁺) RyR_Closed->SR Releases Ca²⁺ Contraction Muscle Contraction SR->Contraction Insecticide Chlorantraniliprole RyR_Open Ryanodine Receptor (Locked Open State) Insecticide->RyR_Open Binds & Locks SR_Depleted Depleted Ca²⁺ Stores RyR_Open->SR_Depleted Uncontrolled Ca²⁺ Leak Paralysis Paralysis & Death SR_Depleted->Paralysis

References

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-2-methylbenzamide for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide functional group is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] This guide focuses on 3-chloro-2-methylbenzamide, a versatile starting material poised for extensive derivatization. The strategic placement of the chloro and methyl groups offers distinct opportunities for structural modification, while the amide bond itself provides a primary site for diversification. We present a detailed exploration of two robust and orthogonal synthetic strategies—catalytic N-alkylation of the amide and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Cl bond—to generate a chemically diverse library of novel compounds. These protocols are designed for researchers in drug discovery and chemical biology, providing not only step-by-step instructions but also the underlying scientific rationale to empower experimental design and troubleshooting. The resulting compound library serves as a rich resource for high-throughput biological screening across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3][4]

Part 1: Strategic Vision for Library Development

The core objective is to leverage the this compound scaffold to rapidly generate molecular diversity. The two primary vectors for modification are the amide nitrogen (N-H) and the aromatic carbon-chlorine (C-Cl) bond. These sites are chemically distinct, allowing for selective and sequential reactions. Introducing substituents at these positions can profoundly influence the molecule's physicochemical and pharmacological properties, such as solubility, lipophilicity, metabolic stability, and target-binding affinity.[5][6] Our approach enables the creation of a matrix of compounds, where variations at the N-position can be combined with diverse substitutions on the aromatic ring.

G cluster_start Starting Material cluster_pathways Derivatization Pathways cluster_library Compound Library A This compound B Pathway 1: N-Alkylation of Amide A->B C Pathway 2: Suzuki-Miyaura Coupling A->C D N-Alkyl/Aryl Analogs B->D E 3-Aryl/Heteroaryl Analogs C->E F Biological Screening (e.g., Anticancer, CNS, Antimicrobial) D->F E->F G A Pd(0) Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D R-B(OH)₂ + Base E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Ar-R

References

Application Note: Unambiguous Structural Confirmation of 3-Chloro-2-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical research and development, the unequivocal confirmation of a molecule's chemical structure is a critical step for ensuring product identity, purity, and safety.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework at the atomic level.[2][3][4] This application note provides a comprehensive, step-by-step protocol for the structural confirmation of 3-Chloro-2-methylbenzamide, a common building block in organic synthesis. We detail methodologies for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR, and a systematic approach to spectral interpretation to achieve unambiguous assignment of all proton and carbon signals.

Introduction: The Imperative of Structural Verification

The synthesis of novel chemical entities and the quality control of active pharmaceutical ingredients (APIs) hinge on the precise characterization of their molecular structures.[1][2] NMR spectroscopy is an indispensable tool in this process, capable of providing detailed information about the connectivity and chemical environment of atoms within a molecule.[3][4][5] For a molecule like this compound, confirming the specific substitution pattern on the aromatic ring is essential. NMR provides the necessary resolution and information to distinguish it from other potential isomers, thereby ensuring the integrity of subsequent research and development activities.[1][2] This guide is designed for researchers and drug development professionals to confidently apply NMR for routine structural verification.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[6][7] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups.

  • ¹H NMR Spectroscopy : Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons of each type (integration).

  • ¹³C NMR Spectroscopy : Reveals the number of non-equivalent carbon atoms and their chemical environments.[8][9] Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed.[9] Spectra are often acquired with proton decoupling to simplify the signals to singlets for each unique carbon.[10]

  • 2D Correlation Spectroscopy (COSY) : A homonuclear experiment that maps couplings between protons, typically through two or three bonds.[11][12] Cross-peaks in a COSY spectrum directly link protons that are spin-coupled, revealing their connectivity.[11]

  • Heteronuclear Single Quantum Coherence (HSQC) : A heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[11][12] This is a powerful tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.[12][13]

Comprehensive Experimental Protocol

This section outlines a robust, field-proven workflow for acquiring high-quality NMR data for this compound.

Materials and Equipment
  • Analyte: this compound (purified solid)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tubes, Pasteur pipettes, filter plug (glass wool), vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).

Rationale for Solvent Selection

The choice of a deuterated solvent is critical. Deuterium (²H) is used in place of hydrogen (¹H) to minimize the solvent's own signal in the ¹H NMR spectrum, which would otherwise overwhelm the analyte signals.[14][15][16] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability.[15][17]

  • DMSO-d₆: A highly polar solvent, excellent for dissolving amides. The amide (-CONH₂) protons are less likely to exchange rapidly with residual water in DMSO-d₆ compared to other solvents, allowing them to be observed as distinct, often broad, signals.

  • CDCl₃: A common, less polar solvent that can also be used.[16][18] However, the amide protons may exchange more rapidly or be broader and harder to observe.

For this protocol, DMSO-d₆ is recommended to ensure clear observation of the amide protons.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[19][20] This concentration is optimal for obtaining a strong ¹H signal quickly and a good ¹³C signal within a reasonable time.[19]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial.[21] The TMS will serve as the internal reference for calibrating the chemical shift scale to 0.00 ppm.[22]

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution must be homogeneous and free of any solid particles.[19][22]

  • Filtration and Transfer: Insert a small plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into a clean, dry 5 mm NMR tube.[21] This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[19]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[21] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[20]

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow of experiments for comprehensive structural confirmation.

G cluster_analysis Data Analysis & Confirmation H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR (Carbon Count & Type) H1->C13 Guide C13 setup COSY 2D COSY (H-H Connectivity) H1->COSY C13->COSY Identify key regions HSQC 2D HSQC (C-H Connectivity) COSY->HSQC Assign Assign Signals HSQC->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for NMR-based structural confirmation.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter¹H Experiment¹³C Experiment2D COSY2D HSQC
Pulse Program Standard 1-pulseProton-decoupledcosygpmfhsqcedetgpsisp2.2
Spectral Width -2 to 12 ppm-10 to 220 ppm-2 to 12 ppmF2: -2 to 12 ppmF1: -10 to 220 ppm
Acquisition Time (AQ) ~3.0 s[23]~1.0 s[10]~0.2 s~0.2 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s2.0 s
Number of Scans (NS) 8-161024 or more4-88-16
Pulse Width Calibrated 90°Calibrated 30-45°[24]Calibrated 90°Calibrated 90°
Receiver Gain Auto-adjustedAuto-adjustedAuto-adjustedAuto-adjusted

Causality Behind Parameter Choices:

  • Relaxation Delay (D1): A 2.0s delay is generally sufficient for most protons and protonated carbons in a small molecule to relax, ensuring the signal is representative for semi-quantitative analysis.[24] For ¹³C, quaternary carbons have longer relaxation times, but this value provides a good compromise between sensitivity and experiment time for a routine confirmation.

  • ¹³C Pulse Width: A smaller flip angle (e.g., 30°) is often used for ¹³C experiments to allow for a shorter relaxation delay without saturating the signals, especially for slowly relaxing quaternary carbons.[24]

  • Number of Scans (NS): ¹³C has low natural abundance and sensitivity, requiring significantly more scans than ¹H to achieve an adequate signal-to-noise ratio.[8]

Data Processing and Spectral Interpretation

Data Processing Workflow

Raw NMR data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum.

  • Fourier Transformation (FT): Converts the time-domain FID into a frequency-domain spectrum.

  • Phasing: Corrects the phase of the signals to ensure all peaks are purely absorptive (pointing upright).

  • Baseline Correction: Flattens the baseline of the spectrum for accurate integration.

  • Referencing: Calibrates the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): Measures the relative area under each peak, corresponding to the relative number of protons.

Caption: Standard NMR data processing workflow.

Predicted Structure and Atom Numbering

For clear assignment, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Spectral Analysis and Assignment

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments (in DMSO-d₆)

AtomTypePredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)COSY Correlations (with H)HSQC Correlation (C-H)
H(N) Amide~7.8 (br s, 1H), ~7.6 (br s, 1H)---
H4 Ar-H~7.45 (d, 1H)~127.5H5C4
H5 Ar-H~7.35 (t, 1H)~129.5H4, H6C5
H6 Ar-H~7.30 (d, 1H)~130.0H5C6
H8 CH₃~2.30 (s, 3H)~18.0-C8
C1 Ar-C-~138.0--
C2 Ar-C-~135.0--
C3 Ar-C-~131.0--
C4 Ar-CH-~127.5-H4
C5 Ar-CH-~129.5-H5
C6 Ar-CH-~130.0-H6
C7 C=O-~169.0--
C8 CH₃-~18.0-H8

Note: Predicted shifts are estimates and may vary slightly. "d" = doublet, "t" = triplet, "s" = singlet, "br s" = broad singlet.

Interpretation Walkthrough:

  • ¹H NMR Spectrum:

    • Amide Protons (H(N)): Two broad singlets are expected around 7.6-7.8 ppm, each integrating to 1H. Their broadness is due to quadrupole effects from the nitrogen atom and potential slow rotation around the C-N bond.

    • Aromatic Protons (H4, H5, H6): Three signals are expected in the aromatic region (~7.3-7.5 ppm). H5 will be a triplet (coupled to H4 and H6), while H4 and H6 will be doublets (each coupled only to H5). Integration will show 1H for each.

    • Methyl Protons (H8): A sharp singlet integrating to 3H is expected around 2.3 ppm. It is a singlet because it has no adjacent proton neighbors to couple with.

  • ¹³C NMR Spectrum:

    • Eight distinct carbon signals are expected.

    • The carbonyl carbon (C7) will be the most downfield signal, around 169 ppm.

    • Four signals will appear in the aromatic region (125-140 ppm), corresponding to the six ring carbons (with C4, C5, C6 being CH and C1, C2, C3 being quaternary).

    • The methyl carbon (C8) will be the most upfield signal, around 18 ppm.

  • COSY Spectrum Analysis:

    • The key confirmation comes from the aromatic region. A cross-peak will be observed between the doublet at ~7.45 ppm (H4) and the triplet at ~7.35 ppm (H5).

    • Another cross-peak will connect the triplet at ~7.35 ppm (H5) and the doublet at ~7.30 ppm (H6).

    • This H4-H5-H6 coupling pattern confirms their adjacent positions on the aromatic ring, which is a definitive fingerprint for the 1,2,3-trisubstituted pattern.

  • HSQC Spectrum Analysis:

    • This spectrum provides the final, unambiguous link between the proton and carbon skeletons.

    • A cross-peak will correlate the methyl proton signal (~2.30 ppm) with the methyl carbon signal (~18.0 ppm), confirming the assignment of C8.

    • Three cross-peaks in the aromatic region will definitively link H4 to C4, H5 to C5, and H6 to C6. The remaining un-correlated aromatic carbon signals (C1, C2, C3) and the carbonyl (C7) are confirmed as quaternary.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, the chemical structure of this compound can be unequivocally confirmed. The workflow described herein, from careful sample preparation to logical spectral interpretation, provides a robust and reliable method for structural verification. This protocol ensures the high level of confidence required in pharmaceutical research, quality control, and drug development, validating the identity and isomeric purity of the synthesized compound.[1][5]

References

Protocol for monitoring the reaction progress of benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Monitoring the Synthesis of Benzamide

Abstract: This document provides a comprehensive guide for monitoring the progress of benzamide synthesis, a critical process in pharmaceutical and chemical research. Detailed protocols for various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, are presented. The rationale behind experimental choices, data interpretation, and troubleshooting are discussed to ensure reliable and reproducible results.

Introduction: The Importance of Reaction Monitoring

The synthesis of amides is a cornerstone of organic chemistry, with the resulting functionalities being prevalent in a vast array of pharmaceuticals and biologically active molecules. Benzamide, as a fundamental amide, serves as a key building block in drug development. Efficiently monitoring the progress of its synthesis is paramount for optimizing reaction conditions, maximizing yield, ensuring purity, and minimizing the formation of byproducts.[1] Real-time or quasi-real-time analysis allows researchers to determine the point of reaction completion, preventing unnecessary energy expenditure and potential product degradation from prolonged reaction times.[2]

This guide details several widely adopted analytical techniques for monitoring benzamide synthesis, catering to different laboratory settings and analytical requirements. The choice of method often depends on factors such as the specific reaction pathway, available instrumentation, and the desired level of quantitative accuracy.

Two common synthetic routes to benzamide are:

  • From Benzoyl Chloride: The reaction of benzoyl chloride with ammonia is a rapid and often exothermic process.[3]

  • From Benzoic Acid: This route typically involves the activation of benzoic acid, for example, with thionyl chloride to form a benzoyl chloride intermediate, which then reacts with ammonia.[4][5]

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous visualization of the consumption of starting materials and the formation of the product.[6][7]

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or solvent mixture). The polarity of the compounds determines their affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the silica and exhibit lower Rƒ values.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice for separating moderately polar organic compounds like benzamide and its precursors due to its polar nature.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The ratio is optimized to achieve a product Rƒ of approximately 0.3-0.5 for clear visualization.[8]

  • Visualization: Benzamide and its aromatic precursors are UV-active due to the benzene ring.[2] Therefore, visualization under a UV lamp (254 nm) is the primary method for detecting the spots. Staining with iodine can also be used.[7]

Step-by-Step Protocol for TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom. Mark starting positions for the starting material, a co-spot, and the reaction mixture.[8]

  • Spotting:

    • Dissolve a small amount of the starting material (e.g., benzoyl chloride or benzoic acid) in a volatile solvent like dichloromethane or ethyl acetate.

    • Using a capillary tube, spot the starting material solution on its designated mark on the baseline.

    • Withdraw a small aliquot of the reaction mixture and spot it on its designated mark.

    • For the co-spot, apply the starting material and the reaction mixture at the same point.[8]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[2]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new spot corresponds to the product, benzamide. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Data Presentation
CompoundTypical Eluent System (Hexane:Ethyl Acetate)Approximate Rƒ Value
Benzoyl Chloride5:1~0.67[9]
Benzoic Acid5:1~0.01[9]
Benzamide5:1~0.20[9]

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

HPLC is a powerful technique for both qualitative and quantitative monitoring of reaction progress. It offers higher resolution and sensitivity compared to TLC and can be automated for real-time analysis.[10][11]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For benzamide synthesis, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a versatile and common choice for separating small organic molecules like benzamide and its precursors.[12]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is often used to ensure the elution of all components with good peak shape.[12] Adding a small amount of acid, such as formic acid or acetic acid, can improve peak shape by suppressing the ionization of acidic or basic functional groups.

  • Detection: A UV detector is ideal for this application, as the aromatic rings in the reactants and product absorb UV light. A wavelength of 254 nm is commonly used.[13]

Step-by-Step Protocol for HPLC Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Set the column temperature (e.g., 30 °C).[13]

    • Set the UV detector to the desired wavelength (e.g., 254 nm).[13]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.[13] Start the data acquisition and the mobile phase gradient.

  • Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times, which can be determined by injecting standards of each compound. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Data Presentation
CompoundTypical Mobile PhaseApproximate Retention Time (min)
Aniline (example precursor)50:50 Acetonitrile:10mM Sodium Acetate Buffer (pH 5)~4.10[13]
N-phenylbenzamide (example product)50:50 Acetonitrile:10mM Sodium Acetate Buffer (pH 5)~7.60[13]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a highly sensitive and specific technique suitable for monitoring reactions involving volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Principle of Operation

In GC, a sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Causality Behind Experimental Choices
  • Derivatization: For less volatile compounds like benzoic acid, derivatization may be necessary to increase their volatility for GC analysis.[14] However, benzamide and benzoyl chloride are generally amenable to direct analysis.

  • Column Selection: A non-polar or moderately polar capillary column is typically used for the separation of these aromatic compounds.

  • Ionization Method: Electron Ionization (EI) is the most common ionization technique for GC-MS, as it produces reproducible mass spectra that can be compared to library databases for identification.

Step-by-Step Protocol for GC-MS Monitoring
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a derivatization step.

  • Instrumentation Setup:

    • Set the GC oven temperature program to achieve good separation of the components.

    • Set the injector and transfer line temperatures to ensure efficient vaporization and transfer of the analytes.

    • Configure the mass spectrometer for data acquisition in full scan mode.

  • Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify the peaks in the chromatogram based on their retention times. Confirm the identity of each peak by analyzing its mass spectrum and comparing it to a spectral library or the mass spectrum of a known standard. Quantify the relative amounts of reactants and products by comparing their peak areas.

Data Presentation
CompoundMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
Benzoyl Chloride140.57139/141 (M-H), 111/113 (M-CO), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)
Benzoic Acid122.12122 (M⁺), 105 (M-OH), 77 (C₆H₅⁺)
Benzamide121.14121 (M⁺), 105 (M-NH₂), 77 (C₆H₅⁺)

Spectroscopic Techniques: In-Situ Monitoring

NMR and FTIR spectroscopy are powerful tools that can, in some cases, be used for in-situ monitoring of reaction progress, providing real-time data without the need for sample workup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules.[15] By monitoring the changes in the NMR spectrum of a reaction mixture over time, one can follow the disappearance of reactant signals and the appearance of product signals.

  • ¹H NMR: The proton NMR spectrum is particularly useful. For benzamide synthesis, one can monitor the disappearance of the acidic proton of benzoic acid (if applicable) and the appearance of the amide N-H protons of benzamide.[15] The aromatic proton signals will also shift as the substituent on the benzene ring changes.

  • ¹³C NMR: The carbon NMR spectrum can also be informative, with the carbonyl carbon signal being particularly sensitive to its chemical environment.[15]

Protocol:

  • Set up the reaction in an NMR tube using deuterated solvents.

  • Acquire an initial NMR spectrum of the starting materials.

  • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

  • Acquire spectra at regular intervals to monitor the changes in the signals.

Characteristic Chemical Shifts (in CDCl₃):

  • N-benzylbenzamide (example product): ¹H NMR (500 MHz, CDCl₃): δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 2H).[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrations of chemical bonds in a molecule. The formation of the amide bond can be monitored by observing the appearance of characteristic amide absorption bands and the disappearance of reactant bands.[17]

  • Key Vibrational Frequencies:

    • Carboxylic Acid (C=O stretch): ~1700-1725 cm⁻¹

    • Acyl Chloride (C=O stretch): ~1770-1815 cm⁻¹[18]

    • Amide (C=O stretch - Amide I band): ~1630-1680 cm⁻¹[19]

    • Amide (N-H bend - Amide II band): ~1515-1570 cm⁻¹[19]

    • Amide (N-H stretch): ~3100-3500 cm⁻¹ (can be one or two bands)[19]

Protocol (for in-situ monitoring):

  • Utilize an attenuated total reflectance (ATR) FTIR probe immersed in the reaction vessel.

  • Record a background spectrum of the initial reaction mixture.

  • Initiate the reaction and collect spectra at regular intervals.

  • Monitor the decrease in the intensity of the reactant carbonyl peak and the increase in the intensity of the amide I and II bands.

Visualization of Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Starting Material, Co-spot, & Reaction Mixture prep_plate->spot_samples develop_plate Develop in Eluent Chamber spot_samples->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize under UV Light dry_plate->visualize interpret Interpret Results: Disappearance of Starting Material visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

HPLC Monitoring Workflow

HPLC_Workflow start Withdraw Aliquot from Reaction quench Quench & Dilute in Mobile Phase start->quench filter Filter through Syringe Filter quench->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatogram & UV Data inject->acquire analyze Analyze Peak Areas: Reactant vs. Product acquire->analyze

Caption: Workflow for quantitative reaction monitoring via HPLC.

Conclusion

The effective monitoring of benzamide synthesis is crucial for achieving optimal reaction outcomes in research and development. This guide has provided detailed protocols and the underlying scientific principles for a range of analytical techniques, from the rapid qualitative assessment offered by TLC to the precise quantitative data obtained from HPLC and GC-MS, and the potential for real-time analysis with spectroscopic methods. By selecting the appropriate monitoring strategy and carefully executing these protocols, researchers can gain valuable insights into their synthetic processes, leading to improved efficiency, purity, and yield.

References

Troubleshooting & Optimization

Technical Support Center: Identification of Impurities in Crude 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Chloro-2-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges encountered during the identification and quantification of impurities in crude this compound, providing field-proven insights and robust troubleshooting protocols in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section covers the foundational questions regarding the origins of impurities and the strategic selection of analytical techniques.

FAQ 1.1: Potential Impurities & Their Origins

Question: What are the most common process-related impurities I should expect in my crude this compound sample?

Answer: The impurity profile of crude this compound is intrinsically linked to its synthetic route. The most common laboratory and industrial synthesis involves the amidation of 3-Chloro-2-methylbenzoic acid. This process can introduce several predictable impurities.

Table 1: Common Process-Related Impurities in this compound Synthesis

Impurity NameChemical StructurePotential Origin
3-Chloro-2-methylbenzoic acid ClC₆H₃(CH₃)COOHUnreacted starting material.[1][2]
N,N-Diacyl Amine Species (ClC₆H₃(CH₃)CO)₂NHOver-acylation of the amide product, particularly if reaction conditions are not carefully controlled.[1]
Isomeric Benzamides e.g., 2-Chloro-3-methylbenzamideImpurities present in the 3-Chloro-2-methylbenzoic acid starting material.
Residual Solvents e.g., Toluene, Dichloromethane, Tetrahydrofuran (THF)Solvents used during the reaction or purification (workup/crystallization) stages.[3]
Reagent-Related Impurities e.g., Triphenylphosphine oxideByproduct from coupling reagents used in amidation (e.g., phosphonium-based reagents).[4]

Question: Beyond synthesis byproducts, what other types of impurities should I consider?

Answer: You should also consider degradation products and inorganic impurities.

  • Degradation Products: this compound can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions during workup or storage. The primary degradation product would be the starting material, 3-Chloro-2-methylbenzoic acid, formed by the cleavage of the amide bond.

  • Inorganic Impurities: These can include residual catalysts, salts from aqueous workup steps, or metals leached from manufacturing equipment.[3] Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive for detecting and quantifying elemental impurities.[3]

FAQ 1.2: Analytical Strategy & Method Selection

Question: What is a robust analytical strategy for comprehensively identifying impurities in a new batch of crude this compound?

Answer: A multi-pronged analytical approach is essential for thorough impurity profiling.[5] No single technique can provide all the necessary information. A logical workflow ensures that impurities are not only detected but also accurately identified and quantified.

Impurity_Identification_Workflow cluster_screening Initial Screening & Detection cluster_identification Identification & Structural Elucidation A Crude Sample B HPLC-UV/DAD Analysis A->B Non-volatile impurities C GC-MS Headspace Analysis A->C Volatile impurities & Residual Solvents D Known Impurity? B->D E Quantify vs. Standard D->E Yes F LC-MS Analysis D->F No G Isolate & Purify (Prep-HPLC/Column Chrom.) F->G Obtain MW & Formula H NMR Spectroscopy G->H I Structure Elucidated H->I

Caption: A logical workflow for impurity identification and characterization.

Question: When should I choose High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography (GC) for my analysis?

Answer: The choice depends on the physicochemical properties of the analyte and the suspected impurities.

  • Use HPLC for:

    • The primary analysis of this compound and its non-volatile organic impurities (e.g., starting materials, byproducts, degradation products).[6] HPLC is the gold standard for pharmaceutical impurity analysis due to its high resolution and sensitivity for a wide range of organic molecules.[3]

  • Use GC for:

    • The analysis of volatile and semi-volatile impurities.[6] This makes it the ideal technique for identifying and quantifying residual solvents.[3] For halogenated compounds, GC can be particularly effective, especially when coupled with a sensitive detector like a mass spectrometer (MS) or a halogen-specific detector (XSD).[7][8]

Question: An unknown peak has appeared in my HPLC chromatogram. What is the role of Nuclear Magnetic Resonance (NMR) in its identification?

Answer: NMR spectroscopy is arguably the most powerful tool for the unequivocal structural elucidation of unknown compounds.[9] While techniques like LC-MS provide a molecular weight and formula, NMR provides detailed information about the molecule's carbon-hydrogen framework, connectivity, and stereochemistry.[6][10] Once an impurity is isolated (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can determine its exact chemical structure without needing a pre-existing reference standard.[9][11]

Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter.

Troubleshooting 2.1: HPLC Analysis

Question: I'm observing significant peak tailing for my main this compound peak in reversed-phase HPLC. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like benzamides on silica-based columns.[12] The primary cause is secondary ionic interactions between the protonated amide/amine groups of your analyte and acidic residual silanol groups (Si-OH) on the column's stationary phase. This leads to a portion of the analyte molecules being retained longer, causing the characteristic tail.

Here is a systematic approach to troubleshoot and resolve this issue:

Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Sufficient (20-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Increase_Buffer Action: Increase buffer concentration to better mask silanol groups Check_Buffer->Increase_Buffer No Check_Column Is the column old, contaminated, or not end-capped? Check_Buffer->Check_Column Yes Increase_Buffer->Check_Buffer Replace_Column Action: Replace with a new, high-purity, end-capped C18 or C8 column Check_Column->Replace_Column Yes Check_System Check for extra-column dead volume (long tubing, loose fittings) Check_Column->Check_System No Resolved Peak Shape Improved Replace_Column->Resolved Check_System->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing for benzamides.[12]

Causality Explained:

  • Lowering Mobile Phase pH: At a low pH (e.g., <3), the residual silanol groups on the silica surface are protonated (Si-OH) and thus less likely to interact ionically with the protonated benzamide analyte, leading to a more symmetrical peak shape.[12]

  • Increasing Buffer Concentration: A higher concentration of buffer salts can help to "mask" the active silanol sites, reducing the opportunity for secondary interactions.

  • Using an End-Capped Column: Modern HPLC columns are often "end-capped," a process where most residual silanol groups are chemically deactivated. Using a high-quality end-capped column is crucial for analyzing basic compounds.

Question: My retention times are drifting or shifting between injections. What are the likely causes?

Answer: Drifting retention times compromise the reliability of your method. The most common causes are related to the mobile phase, column, or pump system.

Table 2: Common Causes and Solutions for Drifting Retention Times

Potential CauseRecommended Action
Inadequate Column Equilibration Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[13]
Changing Mobile Phase Composition If using a gradient or on-line mixing, ensure the pump's proportioning valves are working correctly. Prepare the mobile phase manually (pre-mixed) to confirm if the pump is the issue.[13][14] Ensure solvents are fresh and have not evaporated.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor changes in ambient lab temperature can affect retention times.[13]
Column Contamination/Degradation Strongly retained sample components can build up at the column head, altering its chemistry. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol for reversed-phase).[15] If the problem persists, the column may need replacement.
Pump Malfunction or Leaks Check for pressure fluctuations, which can indicate air bubbles in the pump or a failing seal. Purge the pump. Inspect all fittings for leaks, as even a small leak can alter the flow rate and retention times.[14][16]

Part 3: Experimental Protocols

Protocol 3.1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV/Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or use DAD to monitor multiple wavelengths).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of crude this compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[16]

  • Analysis:

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the prepared sample.

    • Identify the main peak corresponding to this compound.

    • Integrate all impurity peaks that are above the reporting threshold (e.g., >0.05% area). Use the relative peak area to estimate the concentration of impurities.

Protocol 3.2: Headspace GC-MS for Residual Solvent Analysis

This protocol is suitable for the detection and quantification of common residual solvents.

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometric detector (GC-MS) and a Headspace autosampler.

  • Analytical Conditions:

    • Column: DB-624 or equivalent (for volatile organics), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 230 °C.

    • MS Transfer Line: 240 °C.

    • MS Ion Source: 230 °C.

    • MS Mode: Scan mode (e.g., m/z 35-350) for identification.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.[17]

    • Vial Equilibration Time: 30 min.[17]

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the crude this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial immediately.

  • Analysis & Identification:

    • Run the sample using the defined method.

    • Identify the solvent peaks by comparing their retention times and mass spectra to a known solvent library (e.g., NIST).

References

Troubleshooting low yield in the amidation of 3-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amidation of 3-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging chemical transformation. The content is structured in a question-and-answer format to directly address common issues encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why is the amidation of 3-chloro-2-methylbenzoic acid often a low-yielding reaction?

A1: The primary challenge in the amidation of 3-chloro-2-methylbenzoic acid stems from steric hindrance. The presence of a methyl group at the ortho (C2) position and a chloro group at the meta (C3) position sterically encumbers the carboxylic acid functional group. This steric bulk impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, thereby slowing down the rate of reaction and often leading to lower yields.[1][2][3][4][5] The effectiveness of the reaction is sensitive to steric hindrance at the carboxylic acid partner.[1] For instance, studies on other ortho-substituted benzoic acids have shown that they can result in moderate yields due to these steric effects.[2]

Q2: What are the most common side reactions that can lead to low yields in this amidation?

A2: When using common carbodiimide coupling reagents like DCC or EDC, a significant side reaction is the rearrangement of the reactive O-acylisourea intermediate into an unreactive N-acylurea.[6][7] This rearrangement is a slower process but can become competitive if the nucleophilic attack by the amine is sterically hindered, which is the case with 3-chloro-2-methylbenzoic acid.[7] An excess of a carbodiimide reagent can also lead to the formation of a stable N-acylurea, which is an undesired side reaction.[8] Additionally, if the reaction conditions are not anhydrous, hydrolysis of the activated carboxylic acid intermediate can occur, reverting it back to the starting carboxylic acid.

Q3: How do I choose the right coupling reagent for this sterically hindered substrate?

A3: For challenging, sterically hindered amidations, moving beyond standard carbodiimide reagents is often necessary. Phosphonium- and aminium-based reagents are generally more effective.[9][10][11]

  • Phosphonium salts (e.g., PyBOP®, BOP) are advantageous because they do not react with the free amino group of the amine component, which is beneficial when working with valuable amines.[10]

  • Aminium/Uronium salts (e.g., HATU, HBTU, COMU) are highly efficient with rapid reaction times and minimal racemization.[10][11] HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt).[11]

  • A combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) has been shown to be effective for challenging couplings of hindered carboxylic acids with non-nucleophilic amines, achieving high yields.[12]

Q4: What is the role of additives like HOBt and HOAt?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing side reactions and improving yields, especially when using carbodiimide reagents.[7][10] They function by reacting with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, thus minimizing the formation of the undesired N-acylurea byproduct.[7] The active ester is still sufficiently reactive to readily undergo aminolysis to form the desired amide.[7] HOAt is generally considered more effective than HOBt for difficult couplings.[11]

Q5: Can I perform this amidation without a coupling reagent?

A5: Direct thermal condensation of carboxylic acids and amines is possible but typically requires very high temperatures (above 160 °C), which may not be suitable for complex or sensitive substrates.[1] Catalytic methods using boric acid or transition metals like zirconium and hafnium have been developed for direct amidation under milder conditions.[1][13][14] These methods work by activating the carboxylic acid in situ. However, their effectiveness can still be limited by steric hindrance.[1]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the amidation of 3-chloro-2-methylbenzoic acid.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution(s)
Insufficient Activation of Carboxylic Acid TLC or LC-MS analysis shows a high proportion of unreacted 3-chloro-2-methylbenzoic acid.1. Switch to a more potent coupling reagent. If using EDC/DCC, consider upgrading to a phosphonium salt (PyBOP) or an aminium salt (HATU, HCTU, COMU).[9][11] The TCFH-NMI system is also highly recommended for hindered substrates.[12] 2. Increase the equivalents of the coupling reagent. Use 1.2-1.5 equivalents of the coupling reagent. 3. Ensure anhydrous conditions. Dry all glassware and use anhydrous solvents to prevent hydrolysis of the activated intermediate.
Steric Hindrance The reaction proceeds slowly, and even with a strong coupling reagent, the yield is low.1. Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor for potential side reactions. 2. Prolong the reaction time. Allow the reaction to proceed for 24-48 hours, monitoring progress by TLC or LC-MS. 3. Consider a catalytic approach. Boron-derived catalysts or transition metal catalysts (e.g., Cp₂HfCl₂) might offer an alternative pathway.[1]
Formation of N-Acylurea Byproduct A significant byproduct is observed, often with a similar polarity to the product, which is insoluble in aqueous work-up. This is common with carbodiimide reagents.1. Add an activating agent. Always use an additive like HOBt or, preferably, HOAt when using carbodiimides.[7] 2. Change the coupling reagent class. Switch to a phosphonium or aminium reagent where this side reaction is not prevalent.[10][11]
Poor Nucleophilicity of the Amine The reaction fails with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups).1. Use a highly reactive coupling reagent. HATU and TCFH-NMI are particularly effective for couplings with less reactive amines.[11][12] 2. Add a non-nucleophilic base. A base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required, especially with phosphonium and aminium reagents, to deprotonate the amine and facilitate the reaction.[9]
Problem 2: Complex Reaction Mixture and Difficult Purification
Potential Cause Diagnostic Check Recommended Solution(s)
Multiple Side Products TLC or LC-MS shows multiple spots/peaks in addition to starting materials and product.1. Optimize reaction temperature. High temperatures can lead to degradation. Run the reaction at room temperature or 0 °C initially. 2. Check the purity of starting materials. Impurities in the 3-chloro-2-methylbenzoic acid or the amine can lead to side reactions. 3. Choose a cleaner coupling reagent. Phosphonium reagents can sometimes lead to cleaner reactions than aminium/uronium reagents, which can cause guanidinylation of the amine as a side reaction if used in excess.[11]
Difficulty Removing Byproducts The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) is difficult to remove. Triphenylphosphine oxide from phosphonium reagents can also be problematic.1. For DCU: If using DCC, the byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[7] However, for solid-phase synthesis, its removal is difficult.[7] Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an acidic aqueous wash. 2. For Triphenylphosphine Oxide: Purification can often be achieved via column chromatography.[15] In some cases, trituration with a solvent like diethyl ether or hexanes can help precipitate the product while leaving the byproduct in solution.[15]
Product Oiling Out During Crystallization The crude product forms an oil instead of a solid during recrystallization attempts.1. Purify via chromatography first. The presence of impurities is a common reason for failed crystallization. Purify the crude material using silica gel column chromatography before attempting recrystallization.[15] 2. Triturate the oil. Vigorously stirring the oil with a non-polar solvent (e.g., hexanes) can sometimes induce crystallization and remove soluble impurities.[15]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amidation using HATU

This protocol is recommended as a starting point for the amidation of 3-chloro-2-methylbenzoic acid due to the high efficiency of HATU with sterically hindered substrates.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN).

  • Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this sterically hindered substrate, the reaction may require 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low yield in this amidation reaction.

Troubleshooting_Amidation Start Start: Low Yield in Amidation Check_SM Check for unreacted starting materials (TLC/LC-MS) Start->Check_SM High_SM High amount of starting material remains Check_SM->High_SM Yes Low_SM Starting material consumed, but low product yield Check_SM->Low_SM No Improve_Activation Improve Carboxylic Acid Activation High_SM->Improve_Activation Check_Byproducts Analyze Byproducts (NMR, MS) Low_SM->Check_Byproducts Activation_Sol 1. Use stronger coupling reagent (HATU, TCFH). 2. Increase reaction temp/time. 3. Ensure anhydrous conditions. Improve_Activation->Activation_Sol Success Yield Improved Activation_Sol->Success Byproduct_Sol 1. Add HOBt/HOAt if using carbodiimide. 2. Switch to phosphonium reagent. 3. Optimize temperature. Check_Byproducts->Byproduct_Sol Byproduct_Sol->Success

Caption: A decision tree for troubleshooting low amidation yield.

Visualizing the General Amidation Mechanism

This diagram outlines the general mechanism for amide bond formation using a coupling reagent.

Amidation_Mechanism cluster_activation Activation Step cluster_aminolysis Aminolysis Step RCOOH R-COOH (3-Chloro-2-methylbenzoic acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide R-CO-NHR' (Product) Activated_Intermediate->Amide + Amine Amine R'-NH₂ (Amine) Byproduct Byproduct (e.g., Urea, HOBt) Amide->Byproduct releases

Caption: General mechanism of coupling-reagent-mediated amidation.

IV. References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: --INVALID-LINK--

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Carbodiimide. Wikipedia. Available at: --INVALID-LINK--

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: --INVALID-LINK--

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at: --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: --INVALID-LINK--

  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Carbodiimides and Additives. Aapptec Peptides. Available at: --INVALID-LINK--

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10]uril. Amazon S3. Available at: --INVALID-LINK--

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: --INVALID-LINK--

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Technical Support Center: Overcoming Challenges in the Purification of N-(3-acetamidophenyl)-2-chlorobenzamide. Benchchem. Available at: --INVALID-LINK--

  • Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed. Available at: --INVALID-LINK--

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: --INVALID-LINK--

  • What is the mechanism of carbodiimide coupling reactions?. Benchchem. Available at: --INVALID-LINK--

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available at: --INVALID-LINK--

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Available at: --INVALID-LINK--

  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. ResearchGate. Available at: --INVALID-LINK--

  • Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. ResearchGate. Available at: --INVALID-LINK--

  • (a) Benzoic acid as a catalyst of the transamidation reactions of.... ResearchGate. Available at: --INVALID-LINK--

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ChemRxiv. Available at: --INVALID-LINK--

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • What is/are the best activator/s for reaction of amidation?. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Available at: --INVALID-LINK--

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents. Available at: --INVALID-LINK--

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. Available at: --INVALID-LINK--

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Available at: --INVALID-LINK--

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: --INVALID-LINK--

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • What is the best technique for amide purification?. ResearchGate. Available at: --INVALID-LINK--

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. Available at: --INVALID-LINK--

  • 3-Chloro-2-methylbenzoic acid | 7499-08-3. ChemicalBook. Available at: --INVALID-LINK--

  • View of The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: --INVALID-LINK--

  • Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. ACS Publications. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-Chloro-2-methylbenzamide. The objective of this document is to provide a comprehensive resource for troubleshooting common side-product formations and addressing frequently encountered experimental issues. By elucidating the underlying chemical principles, this guide aims to empower you to optimize reaction conditions, enhance product yield and purity, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely employed synthetic route is the amidation of 3-chloro-2-methylbenzoyl chloride. This intermediate is typically prepared by reacting 3-chloro-2-methylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to yield the desired benzamide.[1] This method is favored for its generally high yields and the reactivity of the acid chloride intermediate.

An alternative, though less common, approach is the controlled hydrolysis of 3-chloro-2-methylbenzonitrile.[2][3] While this can be an effective transformation, it requires careful management of reaction conditions to prevent the over-hydrolysis to the corresponding carboxylic acid.[4]

Q2: I'm observing a significant diacylated impurity in my crude product. What is it and how can I prevent its formation?

The diacylated impurity is likely N-(3-chloro-2-methylbenzoyl)-3-chloro-2-methylbenzamide. This side-product forms when a molecule of the desired this compound acts as a nucleophile and attacks a molecule of the highly reactive 3-chloro-2-methylbenzoyl chloride.[5][6]

Strategies for Prevention:

  • Controlled Reagent Addition: The formation of this byproduct is often due to localized high concentrations of the benzoyl chloride. To circumvent this, slowly add the benzoyl chloride to the ammonia solution, or vice versa, ensuring that the nucleophile (ammonia) is always in excess.[6]

  • Temperature Management: The amidation reaction is exothermic. Maintaining a low temperature (e.g., 0-10°C) is crucial to control the reaction rate and minimize the formation of this and other side-products.[7]

  • Efficient Agitation: Good mixing is essential to ensure a homogeneous reaction mixture and prevent localized areas of high reactant concentration.[8]

Troubleshooting Guide: Common Side-Products and Mitigation Strategies

This section provides a detailed analysis of common side-products encountered during the synthesis of this compound and offers targeted solutions.

Issue 1: Presence of Unreacted 3-Chloro-2-methylbenzoic Acid

Symptoms:

  • Reduced yield of the final product.

  • The appearance of a more polar spot on a Thin Layer Chromatography (TLC) plate when compared to the desired amide.

  • Challenges during workup and purification due to an acidic impurity.

Root Cause Analysis:

  • Incomplete Formation of the Acid Chloride: If the initial conversion of 3-chloro-2-methylbenzoic acid to its corresponding acid chloride is not complete, the unreacted starting material will contaminate the final product.[5]

  • Hydrolysis of the Acid Chloride: 3-chloro-2-methylbenzoyl chloride is highly susceptible to hydrolysis. Exposure to moisture from the atmosphere, solvents, or glassware will convert it back to the carboxylic acid.[5][8]

Mitigation Strategies:

  • Drive the Acid Chloride Formation to Completion:

    • Utilize a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent.

    • The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride.

    • Monitor the reaction's progress. The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum is a good indicator of conversion.

  • Maintain Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for the reaction.

    • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[6]

Workflow for Minimizing Benzoic Acid Impurity

cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Troubleshooting start 3-Chloro-2-methylbenzoic Acid chlorination React with SOCl2 (1.1-1.5 eq) + cat. DMF start->chlorination acid_chloride 3-Chloro-2-methylbenzoyl Chloride chlorination->acid_chloride incomplete_conversion Incomplete Conversion chlorination->incomplete_conversion product This compound acid_chloride->product Slow addition at 0-10°C Efficient Stirring hydrolysis Hydrolysis acid_chloride->hydrolysis Moisture ammonia Aqueous Ammonia ammonia->product side_product 3-Chloro-2-methylbenzoic Acid incomplete_conversion->side_product Carry-over hydrolysis->side_product

Caption: Workflow to minimize benzoic acid side-product.

Issue 2: Isomeric Impurities in the Final Product

Symptoms:

  • Multiple peaks with the same mass-to-charge ratio in GC-MS analysis.

  • A complex NMR spectrum with signals that cannot be attributed to the desired product.

Root Cause Analysis:

The presence of isomeric impurities, such as 2-chloro-3-methylbenzamide, typically originates from the starting material, 3-chloro-2-methylbenzoic acid. These isomers can be challenging to separate from the final product due to their similar physicochemical properties.

Mitigation Strategies:

  • Purity of Starting Materials: The most effective way to avoid isomeric impurities is to use a highly pure starting material.

    • Source your 3-chloro-2-methylbenzoic acid from a reputable supplier.

    • Analyze the starting material by GC-MS or HPLC to confirm its isomeric purity before proceeding with the synthesis.

  • Purification of the Final Product: If isomeric impurities are present, purification can be achieved through:

    • Recrystallization: This is often the most effective method for removing minor impurities.[5] A solvent screen should be conducted to find an appropriate solvent or solvent system.

    • Column Chromatography: For small-scale purifications, column chromatography can provide a high degree of separation.[6]

Recrystallization Solvent Screening for Isomer Separation

Solvent SystemSolubility of Desired Product (at Reflux)Crystal Formation on CoolingPurity of Isolated Crystals
Ethanol/WaterHighRapid precipitationModerate improvement
TolueneModerateSlow, well-formed crystalsSignificant improvement
Ethyl Acetate/HexanesHigh"Oiling out" may occurPoor separation
IsopropanolModerateGood crystal formationGood improvement

This table provides general guidance; the optimal solvent system will depend on the specific impurities present.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Chloro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene, anhydrous

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 3-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

    • Heat the reaction to reflux (80-90°C) for 2-3 hours or until gas evolution ceases.

    • Cool the mixture to room temperature and remove excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Cool the crude 3-chloro-2-methylbenzoyl chloride in an ice bath.

    • With vigorous stirring, slowly add pre-cooled aqueous ammonia (3.0-4.0 eq), maintaining the internal temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

    • If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as toluene or isopropanol, to obtain pure this compound.

Decision Tree for Synthesis and Troubleshooting

Caption: A logical flow for synthesis and troubleshooting.

References

Technical Support Center: Scale-up Considerations for the Production of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methylbenzamide. As you transition from bench-scale experiments to pilot or manufacturing scale, new challenges in reaction control, purification, and safety will emerge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, ensuring a robust, safe, and efficient scale-up process.

Section 1: Synthetic Strategy & Core Process FAQs

The foundation of a successful scale-up is a well-chosen and understood synthetic route. This section addresses the most common high-level questions regarding the production of this compound.

Q1: What is the most viable synthetic route for scaling up the production of this compound?

For industrial-scale production, the most direct and reliable route is the amidation of 3-Chloro-2-methylbenzoic acid. This pathway is generally preferred over routes starting from 3-Chloro-2-methylaniline[1][2][3] due to its straightforward nature and fewer synthetic steps, which minimizes waste and potential failure points.

The process can be conceptually broken down into two primary stages:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 3-Chloro-2-methylbenzoic acid is converted into a more reactive intermediate, typically an acyl chloride.

  • Amidation: The activated intermediate is then reacted with an ammonia source to form the final benzamide product.

G cluster_0 Stage 1: Acid Activation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Purification 3-Chloro-2-methylbenzoic acid 3-Chloro-2-methylbenzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 3-Chloro-2-methylbenzoic acid->Acyl Chloride Intermediate  Thionyl Chloride (SOCl₂) or Oxalyl Chloride Crude this compound Crude this compound Acyl Chloride Intermediate->Crude this compound  Aqueous Ammonia (NH₄OH) or Ammonia Gas (NH₃) Purified Product Purified Product Crude this compound->Purified Product  Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Q2: What are the critical reagents for this process and what purity is required?

The quality of your starting materials directly impacts the purity of the final product and the ease of purification.

ReagentCAS NumberRecommended PurityKey Considerations
3-Chloro-2-methylbenzoic acid7499-08-3>98%[4]The primary starting material. Impurities can carry through to the final product.[5][6]
Thionyl Chloride (SOCl₂)7719-09-7>99%A common and cost-effective activating agent. Must be handled with extreme care due to its toxicity and reactivity with water.
Aqueous Ammonia (NH₄OH)1336-21-628-30% SolutionA readily available and easy-to-handle ammonia source. The reaction is typically biphasic.
Toluene or Dichloromethane (DCM)108-88-3 / 75-09-2Anhydrous GradeCommon solvents for the acid activation step. The choice depends on reaction temperature and downstream processing.
Q3: What are the primary safety concerns I should address before starting a scale-up campaign?

Safety is paramount. The primary hazards in this synthesis involve the acid activation step.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, both of which are toxic and corrosive. All work must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize acidic off-gases.

  • Exothermic Reactions: Both the formation of the acyl chloride and the subsequent amidation can be highly exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions. Ensure your reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner. A reaction calorimeter can be invaluable for characterizing the thermal profile of the reaction before scaling up.

Section 2: Troubleshooting Guide for Synthesis & Purification

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Low Conversion of 3-Chloro-2-methylbenzoic Acid

Q: I've run the activation step, but TLC/HPLC analysis shows a large amount of unreacted starting material. What went wrong?

Low conversion is almost always linked to the deactivation or insufficient use of the activating agent (e.g., thionyl chloride).

Probable Causes & Solutions:

  • Moisture Contamination: Thionyl chloride reacts rapidly with water to form inactive species.[7]

    • Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents for the reaction. If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen).

  • Insufficient Activating Agent: While a slight excess is common, using too little will result in incomplete conversion.

    • Solution: Use 1.1 to 1.5 molar equivalents of thionyl chloride relative to the carboxylic acid. Verify the purity and concentration of your thionyl chloride, as it can degrade over time.

  • Inadequate Reaction Temperature or Time: The formation of the acyl chloride may be slow at lower temperatures.

    • Solution: The reaction is often performed at elevated temperatures (e.g., refluxing toluene, ~110°C). Ensure the reaction is held at the target temperature for a sufficient duration (typically 2-4 hours), monitoring by TLC or HPLC until the starting material is consumed.

G Start Low Conversion of Starting Acid? CheckMoisture Were anhydrous solvents and dry glassware used? Start->CheckMoisture Start Troubleshooting CheckEquivalents Was >1.1 eq. of SOCl₂ used? CheckMoisture->CheckEquivalents Yes Sol_Dry Solution: Use anhydrous conditions. Dry solvent and glassware. CheckMoisture->Sol_Dry No CheckTempTime Was reaction run at reflux for 2-4h? CheckEquivalents->CheckTempTime Yes Sol_Equiv Solution: Increase SOCl₂ to 1.2-1.5 eq. Verify SOCl₂ quality. CheckEquivalents->Sol_Equiv No Sol_Temp Solution: Increase temperature/time. Monitor reaction to completion. CheckTempTime->Sol_Temp No Success Problem Resolved CheckTempTime->Success Yes Sol_Dry->CheckEquivalents Sol_Equiv->CheckTempTime Sol_Temp->Success

Caption: Troubleshooting decision tree for low reaction conversion.

Issue 2: Product is Off-Color or Contains Persistent Impurities

Q: My isolated this compound is yellow/brown and HPLC shows several impurities. How can I improve the purity and color?

Color and impurities often arise from side reactions during the activation step or incomplete removal during work-up.

Probable Causes & Solutions:

  • Thermal Decomposition: Prolonged exposure to high temperatures during activation can lead to the formation of colored byproducts.

    • Solution: Do not overheat the reaction. Once the starting material is consumed (as monitored by HPLC), proceed to the next step. Avoid lengthy hold times at high temperatures.

  • Incomplete Quenching/Washing: Residual acidic species or byproducts can contaminate the crude product. The amidation work-up is critical.

    • Solution: After amidation, ensure the product is thoroughly washed. A typical sequence involves washing the organic layer (if applicable) or reslurrying the solid product in water, followed by a wash with a dilute sodium bicarbonate solution to remove acidic impurities, and a final water wash.[7][8]

  • Ineffective Crystallization: The choice of solvent for recrystallization is crucial for removing impurities effectively.

    • Solution: A common and effective solvent system for recrystallizing benzamides is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals. If the color persists, a charcoal treatment can be performed on the hot solution before filtration and crystallization.

ImpurityProbable SourceRemoval Strategy
3-Chloro-2-methylbenzoic acidIncomplete reactionWash with aqueous NaHCO₃ solution during work-up.
Unidentified Colored SpeciesThermal degradationRecrystallization with activated charcoal treatment.
Dimer/Anhydride SpeciesSide reaction of acyl chlorideHydrolyzed during aqueous work-up. Ensure sufficient water and base are used.

Section 3: Key Experimental Protocols for Scale-Up

The following protocols are generalized for kilogram-scale production. All operations should be conducted in appropriate chemical reactors by trained personnel.

Protocol 1: Synthesis of 3-Chloro-2-methylbenzoyl chloride
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-Chloro-2-methylbenzoic acid (1.0 eq) and toluene (5-10 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Reagent Addition: Begin agitation and slowly add thionyl chloride (1.2 eq) via a dosing pump over 1-2 hours. The addition is exothermic; maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, slowly heat the reactor to reflux (~110°C). Monitor the off-gas and direct it to a caustic scrubber.

  • Monitoring: Hold at reflux for 2-4 hours. Take periodic samples for HPLC analysis to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 50-60°C. Distill off the excess thionyl chloride and toluene under vacuum. This leaves the crude 3-Chloro-2-methylbenzoyl chloride as an oil or low-melting solid, which is typically used directly in the next step.

Protocol 2: Amidation and Isolation
  • Reactor Setup: In a separate reactor, charge cold (0-10°C) aqueous ammonia (28%, 5-8 eq).

  • Addition of Acyl Chloride: Slowly add the crude 3-Chloro-2-methylbenzoyl chloride from the previous step to the stirred ammonia solution. This reaction is highly exothermic. Maintain the temperature between 0-20°C throughout the addition. A solid precipitate of the product will form.

  • Digestion: After the addition is complete, allow the slurry to stir and warm to room temperature for 1-2 hours to ensure the reaction is complete.

  • Isolation: Filter the solid product using a centrifuge or filter press.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid product in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 3: Purification by Recrystallization
  • Dissolution: Charge the crude, dry this compound to a clean reactor. Add ethanol or isopropanol (3-5 volumes) and heat to 70-80°C with stirring until fully dissolved.

  • Charcoal Treatment (Optional): If the solution is highly colored, add activated carbon (1-2% w/w) and stir for 30 minutes at temperature.

  • Filtration: Filter the hot solution through a pre-heated filter (e.g., a Nutsche filter) to remove the charcoal or any insoluble matter.

  • Crystallization: Transfer the hot, clear filtrate to a clean crystallization vessel. Slowly add hot water (1-2 volumes) until persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Final Isolation: Filter the pure crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 60-70°C. The expected purity should be >99.5%.

References

Preventing degradation of 3-Chloro-2-methylbenzamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2-methylbenzamide

Introduction: Ensuring the Integrity of Your Research Material

Welcome to the technical support guide for this compound (CAS No: 205178-79-6). As a critical reagent in many synthetic and developmental pipelines, its purity and stability are paramount to achieving reproducible and reliable experimental outcomes. Degradation of this compound can lead to inconsistent results, the appearance of unknown impurities, and a decrease in overall reaction yield.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the potential degradation pathways of this compound and offers robust, actionable strategies for its prevention. By understanding the causality behind its instability, you can implement self-validating protocols to safeguard your material and, by extension, your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. The optimal conditions are summarized below. Adherence to these conditions minimizes the risk of hydrolysis and photodegradation, the two primary degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)[1][2]Slows down the rate of all chemical reactions, including thermal decomposition and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)[2]Displaces atmospheric moisture and oxygen, providing a direct barrier against hydrolysis and oxidation.
Light Protected from UV and visible light[2]The chlorinated aromatic structure is susceptible to photodegradation. Use amber glass vials or store containers in a dark cabinet.[2][3][4]
Humidity Dry / Anhydrous[5]The amide functional group is susceptible to hydrolysis, which is accelerated by moisture.[6][7] Store in a tightly sealed container, preferably within a desiccator.[2]
Container Tightly Sealed Amber Glass VialPrevents moisture ingress and light exposure while providing a non-reactive storage surface.

Q2: What are the primary chemical pathways that cause degradation?

A2: The degradation of this compound is primarily driven by two mechanisms rooted in its molecular structure:

  • Amide Hydrolysis: This is the most significant degradation pathway for benzamides.[6][8] In the presence of water (moisture), the amide bond can be cleaved under acidic or basic conditions to yield 3-Chloro-2-methylbenzoic acid and ammonia.[7][9] This process can be catalyzed by trace acidic or basic impurities on glassware or in solvents.

  • Photodegradation: As a chlorinated aromatic compound, the molecule can absorb UV or high-energy visible light. This energy can lead to the formation of reactive species and subsequent decomposition into various photolytic products.[3][10]

The diagram below illustrates these primary degradation routes.

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound prod1 3-Chloro-2-methylbenzoic Acid parent->prod1 + H2O (Acid/Base catalyst) prod2 Ammonia (NH3) parent->prod2 + H2O (Acid/Base catalyst) prod3 Various Photolytic Products parent->prod3 UV / Visible Light start Inconsistent Results Observed check_storage Step 1: Verify Storage Conditions (Temp, Light, Humidity) start->check_storage purity_analysis Step 2: Perform Purity Analysis (Use HPLC Protocol - Appendix A) check_storage->purity_analysis compare_data Step 3: Compare Purity Data (vs. Certificate of Analysis or New Lot) purity_analysis->compare_data decision Is Purity < 98% or are Degradation Peaks Present? compare_data->decision discard Action: Discard Old Lot. Procure and Qualify New Material. decision->discard Yes investigate_other Action: Degradation Unlikely Cause. Investigate Other Experimental Parameters. decision->investigate_other No

References

Technical Support Center: Refining Purification Techniques for 3-Chloro-2-methylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of 3-Chloro-2-methylbenzamide and its isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating and purifying these compounds. Our focus is on delivering practical, scientifically-grounded solutions to the challenges you may encounter in your laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound isomers.

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective method for purifying this compound is recrystallization.[1] This technique is well-suited for crystalline solids and can significantly enhance purity by removing most common impurities. For more challenging separations, particularly for positional isomers or persistent impurities, column chromatography over silica gel is a powerful alternative.[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] For benzamides, common choices include alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[5][6][7][8] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.

Q3: What are the key challenges in separating positional isomers of this compound?

A3: Positional isomers of this compound (e.g., 3-Chloro-4-methylbenzamide, 5-Chloro-2-methylbenzamide) often have very similar physical properties, such as polarity and solubility, making their separation by recrystallization alone difficult.[9] High-Performance Liquid Chromatography (HPLC) is typically the method of choice for both analytical and preparative separation of such isomers.[4][10]

Q4: Is this compound a chiral molecule?

A4: Based on its structure (a chlorine and a methyl group on the benzene ring, and an amide group), this compound is not a chiral molecule as it does not possess a stereocenter. Therefore, chiral separation techniques are not necessary for this compound itself. However, if the benzamide were to be derivatized with a chiral moiety, then chiral separation would become relevant.

Q5: What are the common impurities I should expect in my crude this compound?

A5: Impurities can arise from unreacted starting materials, such as 3-chloro-2-methylbenzoic acid or the aminating agent, and byproducts of the synthesis.[11] Depending on the synthetic route, you may also encounter di-acylated or N-substituted impurities.[1] Hydrolysis of starting materials, if using an acid chloride route, can also introduce acidic impurities.[11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

A. Recrystallization Troubleshooting

Q: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.[5]

  • Causality: The melting point of the impure compound may be lower than the temperature of the solution, causing it to separate as a molten oil.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.[12]

    • Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. A gradual decrease in temperature is crucial for the formation of a crystal lattice.[5]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[12]

Q: I have a low yield after recrystallization. How can I improve it?

A: A low yield can result from several factors, including using too much solvent or premature crystallization.

  • Causality: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even at low temperatures.[5]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[8]

    • Cold Filtration: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.[14]

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[1]

    • Second Crop: The mother liquor can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[8]

B. HPLC Troubleshooting for Positional Isomer Separation

Q: I am not getting good separation between the positional isomers of this compound on my C18 column.

A: Standard C18 columns primarily separate based on hydrophobicity. Since positional isomers often have very similar hydrophobicities, a different stationary phase chemistry is likely needed.

  • Causality: The subtle differences in dipole moment and electron distribution in positional isomers may not be sufficiently exploited by a C18 phase.

  • Troubleshooting Steps:

    • Phenyl Column: A phenyl-based stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the benzamide isomers. This is often effective for separating aromatic positional isomers.[15][16]

    • Polar-Embedded Phase: Consider a column with a polar-embedded group (e.g., amide, carbamate). These phases can offer different selectivity due to hydrogen bonding and dipole-dipole interactions.[10]

    • Mobile Phase Optimization:

      • Solvent Choice: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). Methanol is a hydrogen-bond donor and acceptor, which can alter selectivity for polar molecules.

      • Additives: The addition of a small amount of a modifier like formic acid can improve peak shape for acidic or basic compounds.[10]

    • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase resolution but may also increase backpressure.[17]

Q: My peaks are tailing in my HPLC analysis.

A: Peak tailing is a common issue that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.[18]

  • Causality: For amide-containing compounds, interactions with residual acidic silanol groups on the silica support can lead to tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH: If your analyte has any basic character, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase. Conversely, for acidic compounds, adding a small amount of an acid like formic or acetic acid can improve peak shape.[19]

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[20]

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent to clean it.[21]

III. Experimental Protocols

A. General Recrystallization Protocol for this compound

This protocol provides a general workflow. The choice of solvent should be optimized based on small-scale solubility tests.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water) at room temperature and when heated. The ideal solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.[14]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[13]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[13]

B. Developing an HPLC Method for Positional Isomer Separation

This protocol outlines a starting point for developing a separation method for this compound isomers.

  • Column Selection:

    • Starting Point: Phenomenex Kinetex® Phenyl-Hexyl (or similar phenyl-based column).

    • Alternative: A polar-embedded phase column, such as a C18 with an amide or carbamate group.[10]

  • Initial Mobile Phase Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Temperature: 30 °C

    • Detection: UV at 254 nm.

  • Optimization:

    • If co-elution occurs, adjust the gradient slope or hold at a specific percentage of mobile phase B to improve resolution.

    • If resolution is still poor, switch the organic modifier to methanol and re-run the gradient.

    • If peak shape is poor, ensure the sample is dissolved in the mobile phase.

IV. Visualization of Workflows

A. Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purification Purification Process cluster_end Result Start Crude this compound Solvent Select Optimal Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration (Optional) Decolorize->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool ColdFilter Vacuum Filtration Cool->ColdFilter Wash Wash with Cold Solvent ColdFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

B. HPLC Method Development Logic

HPLCMethodDev cluster_setup Initial Setup cluster_run Analysis & Optimization cluster_result Outcome Start Isomer Mixture Column Select Column (e.g., Phenyl) Start->Column MobilePhase Initial Gradient (ACN/H2O) Column->MobilePhase Run Run HPLC MobilePhase->Run Evaluate Evaluate Resolution Run->Evaluate OptimizeGradient Adjust Gradient Evaluate->OptimizeGradient Poor ChangeSolvent Switch to Methanol Evaluate->ChangeSolvent Still Poor ChangeColumn Try Different Column Evaluate->ChangeColumn No Separation Success Baseline Separation Achieved Evaluate->Success Good OptimizeGradient->Run ChangeSolvent->Run ChangeColumn->MobilePhase

Caption: Logical workflow for developing an HPLC method for isomer separation.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in benzamide synthesis. BenchChem.

  • BenchChem Technical Support Team. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem.

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. BenchChem.

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for benzamide synthesis. BenchChem.

  • Chromatography Forum. (2017). separation of positional isomers.

  • Wang, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

  • Phenomenex. (n.d.). Chiral HPLC Column.

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.

  • BenchChem Technical Support Team. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.

  • uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

  • Brus, J., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

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References

Validation & Comparative

A Comparative Study of 3-Chloro-2-methylbenzamide and Its Isomers: Physicochemical Properties, Biological Activities, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations among isomers can lead to profound differences in their physicochemical properties and biological activities. This guide presents a comprehensive comparative analysis of 3-Chloro-2-methylbenzamide and its key positional isomers, including 4-Chloro-2-methylbenzamide, 5-Chloro-2-methylbenzamide, 3-Chloro-4-methylbenzamide, and 2-Chloro-3-methylbenzamide. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, supporting experimental data, and validated analytical protocols.

Introduction to Chloromethylbenzamide Isomers

Benzamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents. The introduction of chloro and methyl substituents onto the benzamide scaffold can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile. These modifications, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. The precise positioning of these substituents gives rise to a set of isomers, each with a unique three-dimensional arrangement and, consequently, distinct chemical and biological characteristics. Understanding these isomeric differences is paramount for the rational design of novel drug candidates and agrochemicals.

This guide will delve into a comparative analysis of the following isomers:

  • This compound

  • 4-Chloro-2-methylbenzamide

  • 5-Chloro-2-methylbenzamide

  • 3-Chloro-4-methylbenzamide

  • 2-Chloro-3-methylbenzamide

We will explore their physicochemical properties, survey their potential biological activities based on available literature, and provide detailed experimental protocols for their synthesis and analytical characterization.

Physicochemical Properties: A Comparative Overview

The positioning of the chloro and methyl groups on the benzamide ring directly impacts the intermolecular forces, crystal lattice packing, and solvation properties of the isomers. These differences are reflected in their macroscopic properties such as melting point and solubility. While experimental data for all isomers is not exhaustively available in the public domain, a compilation of known and predicted data provides a valuable comparative framework.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Boiling Point (°C)Predicted LogP
This compoundC₈H₈ClNO169.61167[1]316.9 ± 22.01.9
4-Chloro-2-methylbenzamideC₈H₈ClNO169.61Not available316.9 ± 22.01.8[2]
5-Chloro-2-methylbenzamideC₈H₈ClNO169.61Not available250.9 ± 33.02.1
3-Chloro-4-methylbenzamideC₈H₈ClNO169.61Not available329.5 ± 27.02.5[3]
2-Chloro-3-methylbenzamideC₈H₈ClNO169.61Not availableNot availableNot available
2-Chlorobenzamide (Reference)C₇H₆ClNO155.58142-144[4]--
4-Chlorobenzamide (Reference)C₇H₆ClNO155.58172-176--

Causality behind Physicochemical Differences:

The observed melting point of this compound (167 °C) is intermediate between that of 2-chlorobenzamide (142-144 °C) and 4-chlorobenzamide (172-176 °C). This suggests that the substitution pattern in the 3-chloro-2-methyl isomer influences crystal packing in a manner distinct from the simpler chlorobenzamides. The ortho-methyl group in this compound likely introduces steric hindrance that affects the planarity of the molecule and its ability to form strong intermolecular hydrogen bonds and π-π stacking interactions, which are critical for a stable crystal lattice.

The predicted LogP values, a measure of lipophilicity, show subtle variations among the isomers. These differences arise from the altered electronic environment of the benzene ring due to the inductive and resonance effects of the chloro and methyl groups at different positions. Such variations in lipophilicity can have significant implications for membrane permeability and target engagement in biological systems.

Biological Activities: Extrapolations from Substituted Benzamides

While direct comparative studies on the biological activities of these specific chloromethylbenzamide isomers are limited, the broader class of substituted benzamides has been extensively investigated for a range of pharmacological effects. By examining the activities of structurally related compounds, we can extrapolate potential areas of interest for these isomers.

Antimicrobial Activity:

Substituted benzamides have demonstrated notable antibacterial and antifungal properties. The presence of a halogen, such as chlorine, on the benzamide ring is often associated with enhanced antimicrobial potency. For instance, derivatives of 2-chloro-N-phenylbenzamide have shown significant activity against plant pathogenic fungi. The mechanism of action is often attributed to the disruption of cellular processes or the inhibition of essential enzymes in the pathogens. It is plausible that the chloromethylbenzamide isomers discussed herein possess similar antimicrobial potential, with the specific isomeric configuration influencing the spectrum and potency of their activity.

Anticancer Activity:

The benzamide scaffold is a privileged structure in the design of anticancer agents. The introduction of a chloro group can enhance cytotoxic activity against various cancer cell lines. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has shown significant anti-tumor activities against prostate cancer cells. The proposed mechanisms of action for anticancer benzamides are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. Derivatives of 4-methylbenzamide have also been investigated as potential protein kinase inhibitors. Therefore, it is reasonable to hypothesize that the chloromethylbenzamide isomers may exhibit cytotoxic effects against cancer cells, with their efficacy being dependent on the specific isomer and its interaction with cancer-related molecular targets.

It is important to emphasize that these are extrapolations, and dedicated biological screening of each isomer is necessary to elucidate their specific activities and mechanisms of action.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of chloromethylbenzamide isomers.

Synthesis of Chloromethylbenzamides

The synthesis of chloromethylbenzamides can be achieved through the amidation of the corresponding chloromethylbenzoyl chlorides. The general workflow is depicted below:

SynthesisWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid Chloromethylbenzoic Acid Acyl_Chloride Chloromethylbenzoyl Chloride Carboxylic_Acid->Acyl_Chloride Reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Acyl_Chloride Acyl_Chloride_2 Chloromethylbenzoyl Chloride Benzamide Chloromethylbenzamide Acyl_Chloride_2->Benzamide Nucleophilic Acyl Substitution Reagent2 Ammonia (aq) Reagent2->Benzamide NMR_Workflow Sample Isomer Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution NMR_Spectrometer Acquire ¹H and ¹³C NMR Spectra Dissolution->NMR_Spectrometer Data_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Spectrometer->Data_Analysis Structure_Confirmation Confirm Isomeric Structure Data_Analysis->Structure_Confirmation

References

A Spectroscopic Journey: Differentiating 3-Chloro-2-methylbenzamide from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Product Confirmation

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis provides the definitive evidence of a chemical transformation. This guide offers an in-depth comparison of the spectral characteristics of 3-Chloro-2-methylbenzamide against its common precursors, 3-chloro-2-methylbenzoic acid and the intermediate 3-chloro-2-methylbenzoyl chloride. By understanding the key spectroscopic shifts, a chemist can confidently track the progress of the synthesis and verify the purity of the final product.

The synthesis of a primary amide from a carboxylic acid is a fundamental two-step transformation. The initial step involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent step is the nucleophilic acyl substitution, where the acyl chloride reacts with ammonia to yield the desired amide.

The Synthetic Pathway: From Acid to Amide

The conversion process follows a logical and well-established route in organic synthesis. The carboxylic acid's hydroxyl group is a poor leaving group, necessitating its conversion into a better one. Thionyl chloride accomplishes this by forming a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by the ammonia nucleophile to form the stable amide product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3-Chloro-2-methylbenzoic Acid 3-Chloro-2-methylbenzoic Acid 3-Chloro-2-methylbenzoyl Chloride 3-Chloro-2-methylbenzoyl Chloride 3-Chloro-2-methylbenzoic Acid->3-Chloro-2-methylbenzoyl Chloride + SOCl₂ - SO₂(g) - HCl(g) Thionyl Chloride Thionyl Chloride This compound This compound 3-Chloro-2-methylbenzoyl Chloride->this compound + 2 NH₃ - NH₄Cl Ammonia Ammonia

Caption: Synthetic workflow for this compound.

Part 1: Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally powerful for identifying functional groups. The transformation from a carboxylic acid to an acyl chloride and finally to an amide is marked by dramatic and easily identifiable changes in the IR spectrum, particularly in the carbonyl (C=O) and X-H stretching regions.

  • 3-Chloro-2-methylbenzoic Acid (Precursor): The hallmark of a carboxylic acid is the extremely broad O-H stretch from approximately 2500 to 3300 cm⁻¹, which often obscures the C-H stretches. This is coupled with a strong, sharp C=O stretch around 1700 cm⁻¹.

  • 3-Chloro-2-methylbenzoyl Chloride (Intermediate): Upon conversion to the acyl chloride, the most obvious change is the complete disappearance of the broad O-H band. Furthermore, the C=O stretching frequency shifts to a significantly higher wavenumber (typically 1780-1810 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom.

  • This compound (Product): The formation of the primary amide introduces new, distinct peaks. A pair of medium-intensity N-H stretching bands appears in the 3100-3500 cm⁻¹ region. The carbonyl stretch (Amide I band) shifts back to a lower frequency, typically around 1650-1680 cm⁻¹, due to resonance with the nitrogen lone pair. Additionally, a characteristic N-H bending vibration (Amide II band) emerges near 1640 cm⁻¹.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
3-Chloro-2-methylbenzoic Acid~2500-3300 (very broad), ~1700 (strong)O-H stretch (carboxylic acid dimer), C=O stretch
3-Chloro-2-methylbenzoyl Chloride~1790 (strong)C=O stretch (acyl chloride), absence of O-H stretch
This compound~3350 & ~3180 (medium, two bands), ~1660 (strong, Amide I), ~1640 (strong, Amide II)N-H stretches (primary amide), C=O stretch, N-H bend

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy

The most diagnostic changes occur with the protons attached to heteroatoms.

  • 3-Chloro-2-methylbenzoic Acid: This spectrum will show signals for the three aromatic protons and the methyl group singlet. The key feature is a very broad singlet at the far downfield region of the spectrum (δ > 10 ppm) corresponding to the acidic carboxylic proton. This peak readily exchanges with D₂O.

  • 3-Chloro-2-methylbenzoyl Chloride: The downfield -COOH proton signal vanishes completely. The aromatic and methyl proton signals will experience slight shifts due to the change in the electronic nature of the carbonyl group, but they remain in their characteristic regions.

  • This compound: In the final product, the -COOH signal is absent, and two new, typically broad signals appear for the two amide (-NH₂) protons, usually in the δ 5-8 ppm range. Like the acid proton, these peaks will also exchange with D₂O. The methyl group remains as a singlet, and the aromatic protons will show a pattern consistent with the substitution.

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon is highly sensitive to its bonding environment and serves as an excellent probe for this reaction.

  • 3-Chloro-2-methylbenzoic Acid: The carbonyl carbon of the carboxylic acid typically resonates in the δ 170-180 ppm range.[1]

  • 3-Chloro-2-methylbenzoyl Chloride: The carbonyl carbon of the acyl chloride is generally found slightly upfield compared to the corresponding acid, often in the δ 165-175 ppm range.

  • This compound: The amide carbonyl carbon also appears in a similar region, around δ 165-175 ppm. While the shift difference between the acyl chloride and amide can be subtle, the combination with IR and ¹H NMR data provides conclusive evidence of the transformation.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
3-Chloro-2-methylbenzoic Acid>10 (very broad, 1H, -COOH), ~7.2-7.8 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃)~172 (C=O)
3-Chloro-2-methylbenzoyl Chloride~7.3-8.0 (m, 3H, Ar-H), ~2.6 (s, 3H, -CH₃)~168 (C=O)
This compound~7.2-7.6 (m, 3H, Ar-H), ~5.5-7.5 (broad, 2H, -NH₂), ~2.4 (s, 3H, -CH₃)~170 (C=O)

Part 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues from fragmentation patterns. The presence of a chlorine atom is easily identified by the characteristic M+2 isotope peak (³⁷Cl), which has an abundance of approximately one-third that of the main molecular ion peak (³⁵Cl).

  • 3-Chloro-2-methylbenzoic Acid (C₈H₇ClO₂): The molecular weight is 170.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172.[1][2]

  • 3-Chloro-2-methylbenzoyl Chloride (C₈H₇Cl₂O): The molecular weight is 189.04 g/mol . The spectrum will be more complex due to two chlorine atoms, showing an M⁺ peak at m/z 188, an M+2 peak (one ³⁷Cl) of about 2/3 intensity, and an M+4 peak (two ³⁷Cl) of about 1/9 intensity.

  • This compound (C₈H₈ClNO): The molecular weight is 169.61 g/mol .[3] The mass spectrum will show the M⁺ peak at m/z 169 and the M+2 peak at m/z 171. This clear shift in molecular weight from the precursor is definitive proof of the conversion.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peaks (m/z)
3-Chloro-2-methylbenzoic AcidC₈H₇ClO₂170.59170, 172 (M⁺, M+2)
3-Chloro-2-methylbenzoyl ChlorideC₈H₇Cl₂O189.04188, 190, 192 (M⁺, M+2, M+4)
This compoundC₈H₈ClNO169.61169, 171 (M⁺, M+2)

Experimental Protocols

Synthesis of this compound

G start Start: 3-Chloro-2-methylbenzoic Acid step1 Add excess Thionyl Chloride (SOCl₂). Add catalytic DMF (1 drop). Reflux for 1-2 hours. start->step1 step2 Remove excess SOCl₂ under reduced pressure. (Caution: Corrosive and toxic fumes) step1->step2 intermediate Intermediate: Crude 3-Chloro-2-methylbenzoyl Chloride step2->intermediate step3 Dissolve crude acyl chloride in a dry, inert solvent (e.g., THF). intermediate->step3 step4 Add solution dropwise to an ice-cold, concentrated solution of aqueous Ammonia with vigorous stirring. step3->step4 step5 Stir for 30 minutes at 0°C, then allow to warm to room temperature. step4->step5 step6 Collect precipitate by vacuum filtration. Wash with cold water. step5->step6 end Final Product: This compound step6->end

Caption: Experimental workflow for amide synthesis.

Protocol:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine 3-chloro-2-methylbenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq). Add one drop of N,N-dimethylformamide (DMF) as a catalyst. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.[4][5]

  • Work-up (Step 1): Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure. This step should be performed in a well-ventilated fume hood. The remaining crude oil is 3-chloro-2-methylbenzoyl chloride.

  • Amidation: In a separate beaker, cool a concentrated aqueous solution of ammonia in an ice bath. Dissolve the crude 3-chloro-2-methylbenzoyl chloride from the previous step in a minimal amount of a dry, inert solvent like tetrahydrofuran (THF).

  • Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form immediately. The reaction is an example of nucleophilic addition-elimination.[6][7]

  • Work-up (Step 2): Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium chloride and then with a small amount of cold diethyl ether to aid drying. The product can be further purified by recrystallization if necessary.

Spectroscopic Analysis Procedures
  • IR Spectroscopy: Spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer or by preparing a KBr pellet.

  • NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this class of molecules.

Conclusion

The transformation of 3-chloro-2-methylbenzoic acid to this compound is characterized by a series of distinct and predictable spectroscopic changes. By leveraging IR, NMR, and Mass Spectrometry in concert, a scientist can unequivocally track the disappearance of the carboxylic acid, confirm the formation of the transient acyl chloride, and verify the identity and purity of the final amide product. This multi-faceted analytical approach embodies the principles of scientific integrity and provides the trustworthy data essential for advancing research and development.

References

A Comparative Guide to the Efficient Synthesis of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of intermediates is a critical factor in the timeline and economic viability of new product development. 3-Chloro-2-methylbenzamide is a key building block in the synthesis of various active compounds. This guide provides an in-depth comparison of the primary synthetic routes to this valuable molecule, offering a critical evaluation of their efficiency, practicality, and scalability. The insights presented herein are grounded in established chemical principles and supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound, with the molecular formula C₈H₈ClNO, is a substituted aromatic amide. Its structure, featuring a chlorinated and methylated phenyl ring attached to an amide functional group, makes it a versatile precursor in the synthesis of a range of target molecules. The selection of an optimal synthetic route is paramount and is often a balance between yield, purity, cost of reagents, and operational simplicity.

Comparative Analysis of Synthetic Routes

Two principal and chemically robust routes for the synthesis of this compound are the focus of this guide:

  • Route 1: Amidation of 3-Chloro-2-methylbenzoic Acid

  • Route 2: Hydrolysis of 3-Chloro-2-methylbenzonitrile

A head-to-head comparison of these routes, based on key performance metrics, is summarized in the table below.

MetricRoute 1: Amidation of 3-Chloro-2-methylbenzoic AcidRoute 2: Hydrolysis of 3-Chloro-2-methylbenzonitrile
Starting Material 3-Chloro-2-methylbenzoic Acid3-Chloro-2-methylbenzonitrile
Key Transformation Amide bond formationNitrile hydrolysis
Typical Reagents SOCl₂ or (COCl)₂, NH₃/NH₄OH; or Coupling agents (e.g., HATU, DCC)Strong acid or base, or metal catalysis (e.g., Ru-based catalysts)[1]
Typical Yield High (>90% for acyl chloride route)Variable, can be high with optimized catalysis
Reaction Time 2-6 hours (two steps for acyl chloride method)2-24 hours
Reaction Temperature 0°C to refluxRoom temperature to reflux
Scalability Well-established for large-scaleGood, particularly with heterogeneous catalysts
Safety & Handling Use of corrosive chlorinating agents (SOCl₂, (COCl)₂)Use of strong acids/bases; potential for cyanide exposure with starting material

In-Depth Analysis of Synthetic Routes

Route 1: Synthesis from 3-Chloro-2-methylbenzoic Acid

This route is a classic and reliable method for the preparation of benzamides. It can be approached in two primary ways: a two-step process via an acyl chloride intermediate, or a one-pot direct amidation using a coupling agent.

This is often the most high-yielding and cost-effective method for large-scale synthesis. The carboxylic acid is first activated by conversion to the more reactive acyl chloride, which then readily reacts with ammonia or an ammonia equivalent to form the amide.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. Thionyl chloride is a common reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent amination is typically performed at low temperatures to control the exothermicity of the reaction.

Experimental Protocol: Acyl Chloride Formation and Amination

  • Acyl Chloride Formation: To a solution of 3-Chloro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, is added thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-3 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 3-Chloro-2-methylbenzoyl chloride.

  • Amination: The crude acyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane and cooled to 0°C. A solution of aqueous ammonia (2-3 eq) is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for 1-2 hours at room temperature.

  • Work-up and Purification: The reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

For smaller-scale syntheses or when avoiding the use of harsh chlorinating agents is desirable, direct amidation using coupling agents is a powerful alternative. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine source.

Causality of Experimental Choices: Coupling agents function by forming a highly reactive activated ester or similar species from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine. The choice of coupling agent can influence reaction times, yields, and the ease of byproduct removal.

Experimental Protocol: Direct Amidation

  • Reaction Setup: To a solution of 3-Chloro-2-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), is added the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Amine Addition: Ammonium chloride (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Route 2: Synthesis from 3-Chloro-2-methylbenzonitrile

The hydrolysis of a nitrile offers a more direct route to the corresponding primary amide, avoiding the need to handle a carboxylic acid precursor. This transformation can be achieved under acidic or basic conditions, or more mildly and selectively using metal catalysis.

Causality of Experimental Choices: The nitrile group is relatively unreactive, and its hydrolysis to an amide requires harsh conditions (strong acid or base and high temperatures) which may not be compatible with other functional groups. Metal catalysts, such as those based on ruthenium, can facilitate this transformation under milder conditions with higher selectivity, preventing over-hydrolysis to the carboxylic acid.[1]

Experimental Protocol: Metal-Catalyzed Nitrile Hydrolysis

  • Reaction Setup: In a reaction vessel, 3-Chloro-2-methylbenzonitrile (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of water and a co-solvent like ethanol.

  • Catalyst Addition: A ruthenium-based catalyst (e.g., a ruthenium pincer complex) is added to the mixture.

  • Reaction: The reaction is heated to the optimal temperature for the chosen catalyst and stirred for the required time (typically 2-12 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

Workflow for Route 1a: Acyl Chloride Method

start 3-Chloro-2-methylbenzoic Acid acyl_chloride 3-Chloro-2-methylbenzoyl Chloride start->acyl_chloride SOCl₂, DMF (cat.) amide This compound acyl_chloride->amide NH₄OH

Caption: Acyl Chloride Formation and Amination Workflow.

Workflow for Route 2: Nitrile Hydrolysis

start 3-Chloro-2-methylbenzonitrile amide This compound start->amide Ru Catalyst, H₂O

Caption: Metal-Catalyzed Nitrile Hydrolysis Workflow.

Conclusion and Recommendations

The choice between the amidation of 3-Chloro-2-methylbenzoic acid and the hydrolysis of 3-Chloro-2-methylbenzonitrile for the synthesis of this compound depends on several factors.

  • For large-scale, cost-effective production , the acyl chloride method (Route 1a) is generally superior due to its high yields and the use of relatively inexpensive reagents. However, the handling of corrosive and hazardous materials like thionyl chloride requires appropriate infrastructure and safety protocols.

  • For lab-scale synthesis where convenience and milder conditions are prioritized , direct amidation using coupling agents (Route 1b) is an excellent choice. While the reagents may be more expensive, the one-pot nature of the reaction simplifies the workflow.

  • The nitrile hydrolysis route (Route 2) presents a viable alternative, particularly if the nitrile starting material is more readily available or cost-effective than the carboxylic acid. The development of efficient and selective metal catalysts has made this route increasingly attractive.

Ultimately, the optimal synthetic route will be determined by the specific needs of the research or development project, including scale, budget, available equipment, and safety considerations. It is recommended that researchers perform a small-scale trial of the chosen route to optimize conditions before scaling up.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For the versatile class of benzamide derivatives, which encompasses a wide range of therapeutic agents from antiemetics to antipsychotics, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of common analytical methods for benzamide derivatives, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for method selection and cross-validation.

The principle of cross-validation, at its core, is to ensure that an analytical method yields consistent and reliable results irrespective of the laboratory, analyst, or instrument.[1] This is particularly crucial during method transfer between research and development and quality control departments, or between different manufacturing sites.[2][3][4][5]

The Analytical Arsenal for Benzamide Derivatives: A Comparative Overview

The selection of an analytical method for a benzamide derivative is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, the intended purpose of the analysis (e.g., impurity profiling, content uniformity, or pharmacokinetic studies), and the required sensitivity and selectivity. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and less frequently, UV-Vis Spectrophotometry.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, and for good reason. Its versatility in handling a wide range of non-volatile and thermally labile compounds makes it exceptionally well-suited for many benzamide derivatives.[7] When coupled with a UV detector, it offers a robust and cost-effective solution for routine quality control. For more demanding applications requiring higher sensitivity and specificity, such as the analysis of biological samples or the identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile benzamide derivatives or their impurities, GC-MS is a powerful alternative.[8][10][11] The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides excellent specificity.[10] However, derivatization may be necessary for non-volatile benzamides to increase their volatility, which can add complexity to the sample preparation process.[12]

UV-Vis Spectrophotometry

While simple and rapid, UV-Vis spectrophotometry generally lacks the specificity required for the analysis of benzamide derivatives in complex matrices or for impurity profiling.[6] Its application is often limited to straightforward assays of the bulk drug substance where interference from excipients or degradation products is minimal.

Data-Driven Method Selection: A Comparative Analysis

To facilitate an objective comparison, the following table summarizes typical validation parameters for the quantification of benzamide derivatives using different analytical techniques. The data presented is a synthesis of findings from various studies on benzamides and structurally related compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%99.0% - 101.0%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.05 - 5 ng/mL
Specificity/Selectivity HighVery HighVery High
Typical Run Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes

The Cornerstone of Reliability: A Step-by-Step Guide to Method Validation

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[13][14] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical procedure validation.[15][16][17][18][19][20]

Below is a detailed protocol for the validation of a stability-indicating HPLC method for a hypothetical benzamide derivative, "Benzamide-X". A stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, a key requirement for shelf-life determination.[21][22][23][24][25]

Experimental Protocol: Validation of a Stability-Indicating HPLC Method for Benzamide-X

1. Objective: To validate a reversed-phase HPLC method for the quantification of Benzamide-X in a tablet formulation and to ensure its stability-indicating properties through forced degradation studies.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standard of Benzamide-X and its known impurities

  • Placebo tablet formulation

  • HPLC-grade acetonitrile and water

  • Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Validation Parameters and Acceptance Criteria:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components.[26]

    • Procedure: Analyze blank (mobile phase), placebo, reference standard, and a sample spiked with known impurities and degradation products.

    • Acceptance Criteria: No interfering peaks at the retention time of Benzamide-X. Peak purity of the analyte peak should be demonstrated using a photodiode array (PDA) detector.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of Benzamide-X reference standard over the range of 50% to 150% of the target concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking the placebo with known concentrations of Benzamide-X at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[27]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[26]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[28]

    • Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.

  • Robustness:

    • Procedure: Deliberately introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

  • Forced Degradation: To demonstrate the stability-indicating nature of the method, subject the drug product to stress conditions to induce degradation.[29][30][31][32][33]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105 °C for 48 hours

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days

    • Procedure: Analyze the stressed samples and compare them to an unstressed control.

    • Acceptance Criteria: The method should be able to separate the degradation products from the parent drug peak. Mass balance should be assessed to ensure that the decrease in the parent drug is commensurate with the increase in degradation products.

Visualizing the Path to Validated Methods

To better illustrate the interconnectedness of the validation process, the following diagrams outline the workflow for method validation and the decision-making process for cross-validation.

MethodValidationWorkflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting & Implementation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Forced Forced Degradation Rob->Forced Report Validation Report Compilation Forced->Report SOP Standard Operating Procedure (SOP) Finalization Report->SOP

Caption: A workflow diagram illustrating the key stages of analytical method validation.

CrossValidationDecision Start Method Transfer Required? Comparative Comparative Testing Start->Comparative Validated method exists Covalidation Co-validation Start->Covalidation New method for multi-site use Revalidation Partial or Full Revalidation Start->Revalidation Significant changes in lab environment End Method Transfer Successful Comparative->End Covalidation->End Revalidation->End

Caption: Decision tree for selecting a cross-validation strategy during method transfer.[2][5]

Conclusion

The cross-validation of analytical methods for benzamide derivatives is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the principles of different analytical techniques, coupled with a systematic approach to method validation as outlined by regulatory bodies like the ICH, is essential.[34][35][36][37] By leveraging the comparative data and detailed protocols provided in this guide, researchers and scientists can confidently develop, validate, and transfer robust analytical methods that ensure data integrity throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to Assessing the Antimicrobial Potential of 3-Chloro-2-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial potential of novel 3-Chloro-2-methylbenzamide derivatives. In the face of rising antimicrobial resistance, the exploration of new chemical entities is paramount. Benzamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial effects.[1] This document outlines a systematic approach to synthesize, characterize, and evaluate the efficacy of a hypothetical series of this compound derivatives against a panel of clinically relevant microbial pathogens.

The strategic inclusion of a chlorine atom and a methyl group on the benzamide scaffold is a deliberate choice rooted in established structure-activity relationships (SAR). Halogen substituents are known to enhance the antimicrobial activity of various compounds, while the methyl group can influence lipophilicity and target binding. This guide will walk you through the necessary experimental protocols, from chemical synthesis to microbiological assays, providing the rationale behind each step to ensure scientific integrity and generate robust, reproducible data.

I. Synthesis of this compound Derivatives: A Hypothetical Series for SAR Studies

To explore the structure-activity relationships, a focused library of derivatives should be synthesized. The core structure, this compound, can be modified at the amide nitrogen to introduce diverse chemical functionalities. This allows for a systematic evaluation of how different substituents impact antimicrobial potency.

A general and efficient method for the synthesis of benzamides involves the acylation of an appropriate amine with a substituted benzoyl chloride.[2][3]

Experimental Protocol: General Synthesis of N-substituted this compound Derivatives

Materials:

  • 3-Chloro-2-methylbenzoyl chloride

  • A variety of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.

  • Acylation: Slowly add a solution of 3-Chloro-2-methylbenzoyl chloride (1.05 equivalents) in the anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

II. In Vitro Antimicrobial Susceptibility Testing: Unveiling the Potency

The cornerstone of assessing antimicrobial potential is determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays quantify the lowest concentration of a compound that inhibits visible growth and the lowest concentration that kills a significant portion of the microbial population, respectively.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials:

  • Synthesized this compound derivatives

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

  • Sterile agar plates

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies in sterile broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound with no visible growth.

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), plate a small aliquot (e.g., 10 µL) onto sterile agar plates.[6][7]

    • Incubate the agar plates under the same conditions as the MIC assay.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8]

III. Comparative Analysis and Data Presentation

To effectively compare the antimicrobial potential of the synthesized derivatives, the data should be presented in a clear and concise tabular format. This allows for a direct comparison of their activity against different microbial strains and against standard antibiotics.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-groupS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
Cmpd-1 H3264>128
Cmpd-2 Phenyl163264
Cmpd-3 4-Chlorophenyl81632
Cmpd-4 Benzyl163264
Cmpd-5 Morpholinyl64>128>128
Ciprofloxacin -0.510.25
Fluconazole -NANANA

NA: Not Applicable

IV. Experimental and Drug Discovery Workflow

A systematic workflow is crucial for the efficient discovery and evaluation of new antimicrobial agents.[9][10] The following diagram illustrates a typical workflow for the assessment of novel this compound derivatives.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing mbc_testing MBC Determination mic_testing->mbc_testing sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_testing->sar_analysis mechanism_study Mechanism of Action Studies mbc_testing->mechanism_study toxicity_testing Cytotoxicity Testing mbc_testing->toxicity_testing lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_study->lead_optimization toxicity_testing->lead_optimization

Workflow for Synthesis and Antimicrobial Evaluation.

V. Potential Mechanisms of Action of Benzamide Derivatives

Understanding the mechanism of action is critical for the development of new antimicrobial agents. While the precise mechanism for this compound derivatives would need to be elucidated experimentally, literature on other benzamide antimicrobials provides valuable insights into potential targets.

One of the well-documented targets for some benzamide derivatives is the bacterial cell division protein FtsZ.[11][12] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[11]

Another potential mechanism for benzamide-containing compounds is the inhibition of essential metabolic pathways. For instance, some benzamide derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase.[13]

The following diagram illustrates a hypothetical signaling pathway of FtsZ inhibition.

Mechanism cluster_cell Bacterial Cell drug This compound Derivative ftsZ_monomer FtsZ Monomers drug->ftsZ_monomer Inhibits Polymerization z_ring Z-Ring Formation ftsZ_monomer->z_ring cell_division Cell Division z_ring->cell_division cell_death Cell Death (Bactericidal Effect) z_ring->cell_death Disruption leads to

Hypothetical Mechanism of FtsZ Inhibition.

Further experimental studies, such as electron microscopy to observe morphological changes in treated bacteria and biochemical assays to assess the inhibition of purified FtsZ, would be necessary to confirm this proposed mechanism.

VI. Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial assessment of the antimicrobial potential of this compound derivatives. By following the detailed protocols for synthesis and antimicrobial susceptibility testing, researchers can generate reliable data to establish structure-activity relationships. The hypothetical data and workflows presented herein serve as a practical template for designing and executing these studies.

Promising derivatives identified through this initial screening should be subjected to further investigation, including cytotoxicity assays against mammalian cell lines to assess their therapeutic index, and more in-depth mechanistic studies. The ultimate goal is to identify lead compounds with potent and selective antimicrobial activity that can be further optimized for preclinical and clinical development. The systematic approach outlined in this guide will undoubtedly accelerate the discovery of novel antimicrobial agents to combat the growing threat of infectious diseases.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the frontiers of research and development, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances. 3-Chloro-2-methylbenzamide, a benzamide derivative, is a valuable building block in organic synthesis. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Safety Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as an irritant[1]. While specific toxicity data is limited, its structural class as a halogenated organic compound warrants careful handling in accordance with established safety protocols for such materials. All handling and disposal procedures should be performed wearing appropriate Personal Protective Equipment (PPE).

Table 1: Chemical and Safety Data for this compound

PropertyDataSource
CAS Number 205178-79-6[1][2]
Molecular Formula C8H8ClNO[1]
Molecular Weight 169.61 g/mol [1]
Known Hazards Irritant[1]
Recommended PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat, face protection if splash hazard exists.[1][3]
Handling Area Use only under a chemical fume hood or in a well-ventilated area.[3][4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[5] Due to the presence of a carbon-halogen bond, this compound is regulated under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and is subject to specific land disposal restrictions.[6][7]

The rationale for this segregation is rooted in the required disposal technology. Halogenated organic compounds cannot typically be recycled or used for fuel blending like many non-halogenated solvents.[8] They require high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[5][9] These scrubbers are essential to neutralize the corrosive and toxic acidic gases (such as hydrogen chloride) that are generated during combustion. Mixing halogenated waste with other waste streams contaminates the entire batch, drastically increasing disposal costs and environmental liability.[8]

Procedural Workflow for Disposal

Follow this step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Donning Appropriate PPE Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and safety goggles.

Step 2: Preparing the Designated Waste Container

  • Select the Correct Container: Obtain a waste container specifically designated for Halogenated Organic Solids . The container must be in good condition, constructed of a material compatible with the chemical, and feature a secure, tightly-sealing lid.[10]

  • Proper Labeling: The container must be labeled clearly before the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]

    • The accumulation start date (the date the first amount of waste is added to the container).[10]

Step 3: Waste Collection

  • Carefully transfer the solid this compound waste into the prepared container.

  • If transferring powder, perform the work in a fume hood to avoid generating and inhaling dust.[3]

  • Use a dedicated spatula or scoop for the transfer.

  • Ensure any contaminated items, such as weighing paper or gloves, are also placed into the designated hazardous waste container.

Step 4: Container Sealing and Storage

  • Securely fasten the lid on the waste container immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[10][11]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the halogenated waste container is segregated from containers of acids, bases, and non-halogenated organic waste.[12] Never store flammable waste with oxidizers.[12]

Step 5: Arranging for Final Disposal

  • Once the container is full (no more than ¾ full) or when you are finished generating this waste stream, contact your institution’s Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a formal request form. The final disposal will be carried out at a licensed and approved waste disposal facility.[4][13]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_action Action Phase cluster_storage Storage & Disposition A Waste Generation: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain & Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' B->C D Transfer Waste to Container (Minimize Dust) C->D E Securely Seal Container Immediately After Use D->E F Log Waste Addition (If required by institution) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles (Acids, Bases, Non-Halogenated) G->H I Contact EHS/Safety Office for Waste Pickup H->I

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Collect: Avoid generating dust.[13] Gently sweep or scoop the spilled material into a suitable, sealable container for disposal.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Waste: Label the container with the spilled material as "Hazardous Waste" and dispose of it according to the procedures outlined in Section 3.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 3-Chloro-2-methylbenzamide, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Need for Protection

This compound is classified as an irritant.[1][2] While comprehensive toxicological data may not be fully available, the primary hazards identified in safety data sheets (SDS) necessitate careful handling to avoid direct contact. The rationale for every piece of PPE stems from a direct countermeasure to these identified risks.

Table 1: Hazard Profile of this compound

Hazard Classification Details Source(s)
Hazard Codes Xi (Irritant) [1]
Primary Hazard Irritant [2]
Potential Routes of Exposure Eye contact, skin contact, inhalation (of dust), ingestion. [3][4][5]

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. |[2][6] |

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a matter of preference but a requirement based on risk assessment. For this compound, which is typically a solid, the primary concerns are irritation from skin or eye contact and inhalation of airborne particles.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[6][7] Therefore, robust eye protection is mandatory.

  • Essential Equipment : At a minimum, chemical safety goggles that conform to EN 166 (or equivalent) standards are required.[8] These provide a seal around the eyes to protect against splashes and airborne dust.

  • Enhanced Protection : For operations with a higher risk of splashing or dust generation (e.g., handling large quantities, sonication), a full-face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection
  • Gloves : As the most common point of contact, hand protection is critical. The compound is a known skin irritant.[6][7]

    • Type : Use compatible chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.

    • Practice : Contaminated gloves can be a significant source of exposure.[9] Never reuse disposable gloves. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as contaminated waste.

  • Laboratory Coat/Coveralls : A clean, long-sleeved laboratory coat is required to protect the skin on your arms. For larger-scale work, chemical-resistant coveralls may be necessary to provide more comprehensive protection.[8][10] All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection

While handling in a well-ventilated area is standard, specific respiratory protection is necessary if dust generation is unavoidable or if you are working outside of a certified chemical fume hood.

  • When to Use : If there is a risk of inhaling dust particles, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

  • Type : A filtering half mask (N95 or FFP2 equivalent) is often sufficient for solid particulates. Ensure the respirator is properly fit-tested to provide a tight seal.

Operational Plan: From Preparation to Disposal

A safe workflow minimizes risk at every stage. The following procedural diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Gather All Required Materials A->B C Don Appropriate PPE B->C D Weigh/Handle Chemical (Minimize Dust) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (If Required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Respirator (If Worn) Doff3->Doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.